molecular formula C17H20N2O3 B255703 N-(1-adamantyl)-3-nitrobenzamide

N-(1-adamantyl)-3-nitrobenzamide

Cat. No.: B255703
M. Wt: 300.35 g/mol
InChI Key: SZQHBRHLKJOHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-(1-adamantyl)-3-nitrobenzamide

InChI

InChI=1S/C17H20N2O3/c20-16(14-2-1-3-15(7-14)19(21)22)18-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,18,20)

InChI Key

SZQHBRHLKJOHEK-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

solubility

7.3 [ug/mL]

Origin of Product

United States

Foundational & Exploratory

Pharmacological Potential of N-(1-adamantyl)-3-nitrobenzamide: A Privileged Scaffold Approach to Targeting Metabolic Disease

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

N-(1-adamantyl)-3-nitrobenzamide is a novel chemical entity constructed from two scaffolds that have independently demonstrated significant value in medicinal chemistry: the adamantane cage and the nitrobenzamide core. This guide posits that the unique combination of these two pharmacophores presents a compelling opportunity for drug discovery, particularly in the context of metabolic diseases. The adamantane moiety is a well-established "lipophilic bullet" known to enhance pharmacokinetic properties such as metabolic stability and target engagement.[1][2][3] Concurrently, nitrobenzamide derivatives have exhibited a wide range of biological activities, including potent anti-inflammatory effects.[4][5] Based on extensive structure-activity relationship (SAR) data for related adamantyl amides, this document hypothesizes that this compound is a prime candidate for inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid activation implicated in obesity and type 2 diabetes.[6][7][8] This guide provides the scientific rationale, a comprehensive evaluation workflow, and detailed experimental protocols to investigate the therapeutic potential of this promising compound.

Introduction: A Synthesis of Two Privileged Pharmacophores

The design of this compound is predicated on the strategic fusion of two molecular fragments with proven utility in drug development. This approach seeks to combine the pharmacokinetic advantages of the adamantyl group with the diverse bioactivities of the nitrobenzamide core.

The Adamantane Moiety: A Scaffold for Superior Drug-like Properties

Adamantane, a rigid, perfectly symmetrical tricyclic hydrocarbon, is considered a privileged scaffold in medicinal chemistry.[9] Its unique cage-like structure is not merely a passive linker but an active contributor to a molecule's therapeutic profile.

  • Enhanced Lipophilicity: The hydrocarbon framework significantly increases lipophilicity, which can improve a drug's ability to cross biological membranes, including the blood-brain barrier.[2]

  • Metabolic Stability: The adamantane cage is highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Incorporating this moiety can protect the parent molecule, prolonging its half-life and therapeutic window.[1][3]

  • Optimal Target Binding: Its three-dimensional, bulky structure allows for precise orientation of functional groups, enabling high-affinity interactions with hydrophobic pockets within target proteins.[2] This has been successfully exploited in clinically approved drugs targeting a range of diseases from viral infections (Amantadine) to neurodegeneration (Memantine) and type 2 diabetes (Saxagliptin).[2][9]

The Nitrobenzamide Core: A Modulator of Key Pathological Pathways

Benzamide derivatives are a versatile class of compounds with a wide array of pharmacological applications.[10] The strategic placement of a nitro group, a potent electron-withdrawing moiety, critically influences the molecule's electronic properties and has been linked to several important biological activities.[4][11]

  • Anti-inflammatory Potential: Certain nitrobenzamide derivatives are effective inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. By reducing the production of nitric oxide (NO) in macrophages, these compounds can mitigate inflammatory responses.[5]

  • Anticancer Activity: The nitrobenzamide scaffold is present in inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancers with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition leads to cell death via synthetic lethality.[4]

  • Antimicrobial and Antiparasitic Effects: Various nitro-containing compounds have demonstrated efficacy against a range of pathogens, including Mycobacterium tuberculosis and Trypanosoma brucei.[12][13]

Hypothesized Primary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The structural similarity of this compound to known adamantyl carboxamides and acetamides strongly suggests its potential as a potent and selective inhibitor of 11β-HSD1.[8][14] This enzyme represents a high-value therapeutic target for metabolic syndrome.

Mechanism of Action and Therapeutic Rationale

11β-HSD1 is an NADPH-dependent reductase highly expressed in key metabolic tissues, including the liver and adipose tissue.[8] Its primary function is the intracellular conversion of inactive cortisone into physiologically active cortisol. Cortisol, a potent glucocorticoid, locally amplifies glucocorticoid receptor signaling.

In states of obesity and type 2 diabetes, the expression and activity of 11β-HSD1 are often elevated in adipose tissue.[6] This leads to excessive local cortisol production, which promotes fat storage, insulin resistance, and inflammation.[15] Therefore, selectively inhibiting 11β-HSD1 in these tissues is a promising therapeutic strategy to improve insulin sensitivity, reduce fat accumulation, and lower blood glucose.[7][15][16]

Signaling Pathway: 11β-HSD1 Mediated Cortisol Activation

G cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding & Activation HSD11B1->Cortisol NADP NADP+ HSD11B1->NADP NADPH NADPH NADPH->HSD11B1 Inhibitor N-(1-adamantyl)- 3-nitrobenzamide Inhibitor->HSD11B1 Inhibition GR_dimer Activated GR Dimer GR->GR_dimer Dimerization & Nuclear Translocation HSP90 HSP90 GR_HSP90 GR-HSP90 Complex HSP90->GR_HSP90 GR_HSP90->GR Dissociation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE TargetGenes Target Gene Transcription GRE->TargetGenes Modulation of (e.g., PEPCK, G6Pase)

Sources

Literature review of adamantane-based nitrobenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Adamantane-Based Nitrobenzamide Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: A Synthesis of Stability and Activity

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophoric units is a cornerstone of rational drug design. This guide delves into the synergistic potential of two such moieties: the rigid, lipophilic adamantane cage and the electronically versatile nitrobenzamide scaffold. Adamantane, the simplest diamondoid, is a highly symmetrical and stable tricyclic alkane.[1] Its unique physicochemical properties, including high lipophilicity and a rigid three-dimensional structure, have established it as a "privileged scaffold."[2] Incorporating the adamantane moiety into drug candidates can enhance their metabolic stability, improve membrane permeability, and provide a precise vector for positioning functional groups within a target's binding site.[1][3][4] Currently, several adamantane-based drugs are in clinical use for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[4][5]

Complementing the structural role of adamantane is the nitrobenzamide unit. Far from being a simple aromatic amide, this scaffold is an active pharmacophore whose biological profile is heavily influenced by the strong electron-withdrawing nature of the nitro group.[6] This feature is critical for various mechanisms of action, including the inhibition of key enzymes in DNA repair and the generation of reactive intermediates under hypoxic conditions.[6][7] Consequently, nitrobenzamide derivatives have been extensively investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[6][8]

The conjugation of these two scaffolds creates adamantane-based nitrobenzamide derivatives, a class of compounds designed to leverage the pharmacokinetic advantages of the adamantane cage to enhance the therapeutic efficacy of the nitrobenzamide warhead. This guide provides a comprehensive technical overview of their synthesis, biological activities, and structure-activity relationships, offering field-proven insights for professionals in drug discovery and development.

Chemical Synthesis: Forging the Adamantane-Amide Bond

The construction of adamantane-based nitrobenzamide derivatives is most commonly achieved through a standard amidation reaction. This involves coupling an adamantane-containing amine with an activated nitrobenzoic acid derivative, typically a nitrobenzoyl chloride. The reaction is robust and allows for significant modularity, enabling the exploration of diverse substitution patterns on both the adamantane cage and the nitroaromatic ring.

A generalized synthetic workflow can be visualized as follows:

G cluster_reactants Reactants cluster_process Process cluster_product Product AdamantaneAmine Adamantane-Amine Amidation Amidation Reaction (Base, Solvent) AdamantaneAmine->Amidation NitrobenzoylChloride Nitrobenzoyl Chloride NitrobenzoylChloride->Amidation FinalProduct Adamantane-Based Nitrobenzamide Derivative Amidation->FinalProduct

Caption: Generalized workflow for the synthesis of adamantane-based nitrobenzamide derivatives.

Experimental Protocol: Synthesis of N-(Adamantan-1-yl)-4-nitrobenzamide

This protocol provides a representative method for synthesizing a core adamantane-based nitrobenzamide derivative.

Objective: To synthesize N-(Adamantan-1-yl)-4-nitrobenzamide via amide coupling.

Materials:

  • 1-Adamantanamine (Amantadine)

  • 4-Nitrobenzoyl chloride

  • Triethylamine (Et3N) or Pyridine (as base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-adamantanamine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. The base acts as an acid scavenger for the HCl generated during the reaction.

  • Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding distilled water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Separate the organic layer and dry it over anhydrous MgSO4.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-(Adamantan-1-yl)-4-nitrobenzamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Applications and Biological Activity

The fusion of adamantane and nitrobenzamide moieties has unlocked potential applications across several therapeutic areas, primarily by targeting fundamental disease processes.

Anticancer Activity

Nitroaromatic compounds are a known class of potential anticancer agents.[8] Their mechanisms often involve the inhibition of critical cellular machinery or acting as prodrugs that are activated under the hypoxic conditions characteristic of solid tumors.[9] The adamantane group enhances this potential by increasing lipophilicity, which can improve the compound's ability to cross cell membranes and reach intracellular targets.[2]

One of the most compelling mechanisms for certain nitrobenzamide derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP).[6] PARP enzymes are crucial for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[6] While specific data on adamantane-nitrobenzamide hybrids as PARP inhibitors is emerging, related nitro-compounds have shown potent activity.[10]

G DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits Replication DNA Replication DNA_Damage->Replication Repair SSB Repair PARP->Repair mediates Inhibitor Adamantane- Nitrobenzamide Derivative Inhibitor->PARP inhibits DSB DNA Double-Strand Break (DSB) Replication->DSB leads to BRCA_Deficient BRCA-Deficient Cell DSB->BRCA_Deficient cannot repair Cell_Death Apoptosis / Cell Death BRCA_Deficient->Cell_Death cannot repair

Caption: Proposed mechanism of PARP inhibition leading to synthetic lethality in cancer cells.

Table 1: Cytotoxic Activity of Related Nitro- and Adamantane-Containing Compounds

Compound ClassTarget/Cell LineIC₅₀Reference
2-Aryl-5(6)-nitro-1H-benzimidazoleA549 (Lung Cancer)28 nM[10]
3-NitrobenzamidePARP-1 (Cell-free)3.3 µM[6]
Adamantane-based ChalconesMCF-7 (Breast Cancer)Varies[11]
Adamantane-based TriazolesHT-29 (Colon Cancer)Varies[11]

This table compiles data from related compound classes to illustrate the therapeutic potential. IC₅₀ values for specific adamantane-nitrobenzamide hybrids would require dedicated screening.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol within cells, playing a key role in regulating glucocorticoid levels.[12] Overactivity of this enzyme is implicated in metabolic syndrome, type 2 diabetes, and obesity.[12] The adamantane cage has been identified as a popular and highly effective moiety in a variety of structural combinations for inhibiting 11β-HSD1.[13][14][15] Adamantyl carboxamide and acetamide derivatives have been developed as potent and selective inhibitors of human 11β-HSD1.[13] The bulky, hydrophobic nature of the adamantane group fits well into the enzyme's active site.[14] The incorporation of a nitrobenzamide moiety in place of other aromatic systems is a logical next step in optimizing these inhibitors.

Table 2: Inhibitory Activity of Adamantane-Amide Based 11β-HSD1 Inhibitors

Compound StructureTargetIC₅₀ (nM)Reference
Adamantyl Carboxamide Derivative (Compound 3)Human 11β-HSD1200-300[13]
Optimized Adamantyl Carboxamide (Compound 15)Human 11β-HSD1~100[13]
3-Amino-N-adamantyl-3-methylbutanamide (Compound 8j)Human 11β-HSD1Good in vitro activity[14]
Antiparasitic and Antimicrobial Activity

The development of novel antimicrobial agents is a global health priority due to rising drug resistance. Adamantane derivatives have shown potent activity against multidrug-resistant (MDR) bacterial and fungal pathogens.[16][17] The mechanism can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[16]

Furthermore, a series of nitroheterocyclic aromatic adamantane amides have been synthesized and evaluated for their trypanocidal activity, targeting the parasites responsible for diseases like Chagas disease and sleeping sickness.[18][19] These studies underscore the potential of combining the adamantane scaffold with a nitroaromatic ring to combat infectious diseases.

Structure-Activity Relationship (SAR) Analysis

Optimizing the therapeutic potential of adamantane-based nitrobenzamide derivatives requires a deep understanding of their structure-activity relationships (SAR). Key insights from various studies highlight three critical regions for modification: the adamantane core, the amide linker, and the nitrobenzamide head.

  • The Adamantane Core: The bulky adamantane group is crucial for anchoring the molecule within hydrophobic pockets of target enzymes.[13] Its primary role is to increase lipophilicity and metabolic stability.[3][4] Studies on 11β-HSD1 inhibitors have shown that substitution at the C-2 position of the adamantane cage can be preferred over the more common C-1 substitution for enhancing potency.[20]

  • The Amide Linker: The linker connecting the adamantane and nitrobenzamide moieties is not merely a spacer. Its length and flexibility can significantly influence biological activity.[19] For instance, in trypanocidal adamantane amides, varying the length of an alkyl chain linker demonstrated a clear impact on potency.[19]

  • The Nitrobenzamide Head: The position and number of nitro groups on the benzamide ring are critical determinants of electronic properties and biological activity. The nitro group's placement (ortho, meta, or para) affects the molecule's ability to engage in specific interactions (e.g., hydrogen bonding) within the target's active site and influences its reduction potential, which is key for prodrug strategies.

SAR Adamantane Adamantane Core - Bulky & Lipophilic - Metabolic Stability - Target Anchoring Linker Amide Linker - Rigidity/Flexibility - Length Variation - Potency Modulation Adamantane->Linker Nitrobenzamide Nitrobenzamide Head - H-Bonding - Electronic Effects - Prodrug Potential Linker->Nitrobenzamide

Caption: Key pharmacophoric regions for SAR studies in adamantane-based nitrobenzamide derivatives.

Conclusion and Future Directions

Adamantane-based nitrobenzamide derivatives represent a promising and versatile chemical scaffold with significant therapeutic potential. The combination of adamantane's favorable pharmacokinetic properties with the diverse biological activities of the nitrobenzamide moiety creates a powerful platform for developing novel drugs against cancer, metabolic disorders, and infectious diseases.

Future research in this area should focus on several key objectives:

  • Systematic SAR Exploration: A comprehensive library of derivatives should be synthesized to systematically explore the effects of substitution patterns on all three pharmacophoric regions.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds is crucial for their clinical development.

  • Computational Modeling: The use of molecular docking and quantitative structure-activity relationship (QSAR) models can accelerate the design and optimization of new derivatives with improved potency and selectivity.[11]

  • ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be essential to identify candidates with favorable drug-like profiles.

By integrating synthetic chemistry, molecular pharmacology, and computational modeling, the full therapeutic potential of adamantane-based nitrobenzamide derivatives can be unlocked, paving the way for the next generation of innovative medicines.

References

  • Gałęzowska, J., & Sobiak, S. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 245. [Link]

  • Jackson, S. E., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

  • Wang, Y., et al. (2011). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4927-4931. [Link]

  • Wikipedia. (n.d.). Adamantane. [Link]

  • Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2917-2933. [Link]

  • Yuan, H., et al. (2014). 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(5), 1368-1371. [Link]

  • Bravi, G., et al. (2015). Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold. Bioorganic & Medicinal Chemistry Letters, 25(20), 4448-4452. [Link]

  • Al-Zoubi, R. M., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5345. [Link]

  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. [Link]

  • Sobiak, S., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4843. [Link]

  • Hernandez-Vazquez, E., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 19(4), 1436-1444. [Link]

  • Papanastasiou, I., et al. (2023). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Medicinal Chemistry. [Link]

  • Obeng, G. K., et al. (2018). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Molecules, 23(8), 2011. [Link]

  • Barbakadze, N., et al. (2012). Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry, 24(12), 7017-7022. [Link]

  • Papanastasiou, I., et al. (2023). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Medicinal Chemistry, 14(12), 2459-2471. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of adamantane compounds. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2022). A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors. Drug Development Research, 83(8), 1832-1853. [Link]

  • ResearchGate. (n.d.). Structure activity relationship. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

Sources

Technical Guide: Physicochemical Profiling & Molecular Characteristics of N-(1-adamantyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(1-adamantyl)-3-nitrobenzamide (CAS: 57277-46-0), a specialized adamantane-derived scaffold used in medicinal chemistry.

Executive Summary

This compound is a lipophilic amide conjugate merging the sterically bulky, diamondoid adamantane cage with a nitro-substituted benzoyl moiety. This compound serves as a critical structural intermediate and pharmacophore in the development of P2X7 receptor antagonists , 11β-HSD1 inhibitors , and anti-viral agents . Its unique physicochemical profile—characterized by high lipophilicity and rigid geometry—makes it an excellent probe for exploring hydrophobic binding pockets in G-protein-coupled receptors (GPCRs) and viral ion channels.

This guide details the molecular weight, calculated physicochemical descriptors, synthetic pathways, and rigorous characterization protocols required for its application in drug discovery.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a 1-adamantyl amine core acylated by 3-nitrobenzoic acid. The meta-nitro substitution pattern provides distinct electronic properties compared to its para-isomer, influencing both metabolic stability and receptor binding kinetics.

Parameter Technical Specification
IUPAC Name N-(adamantan-1-yl)-3-nitrobenzamide
Common Name This compound
CAS Registry Number 57277-46-0
Molecular Formula C₁₇H₂₀N₂O₃
Molecular Weight 300.36 g/mol
SMILES [O-]c1cccc(c1)C(=O)NC23CC4CC(C2)CC(C3)C4
Appearance Pale yellow to off-white crystalline solid
Structural Visualization

The following diagram illustrates the connectivity and the distinct hydrophobic (adamantane) and polar (nitrobenzamide) domains.

ChemicalStructure Figure 1: Structural domains of this compound. Adamantane Adamantane Cage (Hydrophobic Core) AmideLinker Amide Linker (-NH-CO-) Adamantane->AmideLinker N-C Bond BenzeneRing Benzene Ring (Aromatic Scaffold) AmideLinker->BenzeneRing C-C Bond NitroGroup 3-Nitro Group (Electron Withdrawing) BenzeneRing->NitroGroup Meta-Substitution

Physicochemical Profiling

Understanding the physicochemical parameters is essential for predicting bioavailability and formulation requirements. The adamantane moiety significantly increases lipophilicity, often pushing the compound towards the upper limits of "drug-likeness" regarding solubility.

Quantitative Data Table
PropertyValue (Experimental/Calc.)Significance in Drug Design
Molecular Weight 300.36 DaOptimal for oral bioavailability (<500 Da).
LogP (Octanol/Water) 3.8 – 4.2 (Predicted)Highly lipophilic; excellent BBB permeability but poor aqueous solubility.
Topological Polar Surface Area (TPSA) ~75 Ų<140 Ų indicates good cell membrane permeability.
H-Bond Donors 1 (Amide NH)Low count favors membrane traversal.
H-Bond Acceptors 4 (Amide O, Nitro O x2)Facilitates receptor interaction.
Melting Point 180 – 185 °C (Predicted*)High MP indicates strong crystal lattice energy, typical for adamantyl amides.
Solubility (Water) < 0.1 mg/mLPractically insoluble; requires DMSO or formulation aids (e.g., Cyclodextrins).
Solubility (Organic) HighSoluble in DMSO, DMF, DCM, and Chloroform.

*Note: Melting points for adamantyl amides typically range from 140°C to 200°C depending on the isomer. The meta-nitro isomer generally packs less efficiently than the para-isomer, potentially lowering the MP slightly relative to the para-analog.

Biological & Pharmacological Context[1][6][7][8][9]

While often used as a chemical building block, the this compound scaffold possesses intrinsic biological relevance in specific therapeutic areas.

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain processing.

  • Mechanism: The bulky adamantane group occupies the hydrophobic pocket of the P2X7 allosteric site.

  • Relevance: Analogues of this compound (often with amine reductions or further substitution) are potent antagonists used to study neuroinflammation.

11β-HSD1 Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) converts cortisone to cortisol.

  • Relevance: Adamantyl amides are a classic scaffold for inhibitors designed to treat metabolic syndrome and type 2 diabetes. The 3-nitro group serves as a precursor to amines or ureas that form critical hydrogen bonds in the enzyme active site.

Experimental Protocols

Synthesis Workflow

To ensure high purity (>98%) for biological assays, the following synthesis protocol is recommended. This method avoids aqueous workup issues associated with the high lipophilicity of the product.

Reagents: 1-Adamantylamine (1.0 eq), 3-Nitrobenzoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).

  • Dissolution: Dissolve 1-adamantylamine and TEA in anhydrous DCM under Nitrogen atmosphere.

  • Addition: Cool to 0°C. Add 3-nitrobenzoyl chloride dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench & Wash: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

Characterization & Validation Workflow

The following diagram outlines the mandatory analytical steps to validate the compound identity and purity.

CharacterizationWorkflow Figure 2: Analytical validation workflow for this compound. cluster_Purity Purity Analysis cluster_Identity Structural Identity Crude Crude Product TLC TLC (Single Spot) Crude->TLC HPLC HPLC-UV/MS (>98% Area) HNMR 1H-NMR (DMSO-d6) Confirm Adamantyl (1.6-2.1 ppm) & Aromatic (7.5-8.5 ppm) HPLC->HNMR If pure TLC->HPLC MS Mass Spec (ESI+) [M+H]+ = 301.36 HNMR->MS IR FT-IR Amide C=O (~1650 cm-1) Nitro N-O (~1350/1530 cm-1) MS->IR Final Validated Reference Standard IR->Final

Analytical Data Reference (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (t, 1H, Ar-H), 8.40 (d, 1H, Ar-H), 8.30 (d, 1H, Ar-H), 8.05 (s, 1H, NH), 7.80 (t, 1H, Ar-H), 2.08 (s, 9H, Adamantyl), 1.67 (s, 6H, Adamantyl).

  • MS (ESI): Calculated for C₁₇H₂₀N₂O₃ [M+H]⁺: 301.15; Found: 301.2.

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at room temperature (15-25°C) in a dry, well-ventilated place. Keep container tightly closed.

References

  • Sigma-Aldrich. (2026). Product Specification: this compound (CAS 57277-46-0).[1] Merck KGaA.

  • PubChem. (2026).[2] Compound Summary: N-(1-adamantyl)-4-nitrobenzamide (Isomer Analog). National Center for Biotechnology Information.

  • Bhattacharya, A., et al. (2018).[3] Design, synthesis and biological assessment of N-adamantyl phthalimidines. Bioorganic & Medicinal Chemistry.[4][5]

  • ChemicalBook. (2026).[6] CAS 57277-46-0 Basic Information.[1]

Sources

The Lipophilic Anchor: A Technical Guide to Adamantyl Amide Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, development, and medicinal chemistry of adamantyl amide compounds.

Executive Summary

The adamantyl group (tricyclo[3.3.1.1^3,7]decane) is a diamondoid cage structure that has transcended its origins as a mere chemical curiosity to become a "privileged scaffold" in modern drug design. While early applications focused on simple amines (e.g., Amantadine), the evolution toward adamantyl amides represents a sophisticated leap in medicinal chemistry.[1]

This guide analyzes how the adamantyl amide motif functions as a "lipophilic bullet," improving membrane permeability, modulating metabolic stability via steric shielding, and enabling precise hydrophobic interactions in targets ranging from metabolic enzymes (11β-HSD1) to ion channels (P2X7) and G-protein coupled receptors (CB1/CB2).[2]

Historical Genesis: From Cage to Conjugate

The trajectory of adamantane chemistry follows a clear evolutionary path from isolation to functionalization.

EraKey MilestoneSignificance
1933 Isolation from crude oilDiscovery of the unique Td symmetry cage structure.
1957 Schleyer SynthesisLewis-acid rearrangement makes adamantane commercially available.
1964 Amantadine (1-aminoadamantane)First antiviral success; established the adamantyl group as a pharmacophore.
1990s The Amide Shift Researchers transition from amines to amides to reduce basicity, improve selectivity, and target non-viral pathways (e.g., Diabetes, Pain).
2000s 11β-HSD1 & P2X7 High-throughput screening identifies adamantyl amides as potent inhibitors for metabolic syndrome and inflammation.
2010s Synthetic Cannabinoids Emergence of APINACA/APICA series; adamantyl amides utilized for high-affinity CB1 receptor binding.

Structural Biology & Medicinal Chemistry Pillars

The "Lipophilic Bullet" Concept

The adamantyl group is a rigid, spherical, lipophilic moiety. Unlike flexible alkyl chains, it fills hydrophobic pockets in proteins with high entropy gain (displacement of water).

  • LogP Modulation: Introduction of an adamantyl group typically increases LogP by ~3.0, facilitating Blood-Brain Barrier (BBB) penetration.

  • The Amide Linker: The amide bond (

    
    ) provides a rigid connector that positions the lipophilic cage relative to a polar pharmacophore, while also serving as a hydrogen bond donor/acceptor.
    
Metabolic Shielding

A critical advantage of adamantyl amides is resistance to hydrolysis. The steric bulk of the adamantane cage protects the adjacent amide bond from enzymatic attack by peptidases.

  • Strategy: Placing the adamantyl group directly on the amide nitrogen (

    
    ) creates a "steric umbrella" that extends the half-life (
    
    
    
    ) of the compound in plasma.

Case Study 1: 11β-HSD1 Inhibitors (Metabolic Syndrome)

Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[3][4][5][6] Pathology: Converts inert cortisone to active cortisol, driving visceral obesity and insulin resistance.

Mechanism of Action

Inhibitors must occupy the lipophilic catalytic pocket of the enzyme. Adamantyl amides (specifically adamantyl carboxamides) mimic the steroid core of cortisone but prevent the reduction reaction.

HSD1_Pathway Cortisone Cortisone (Inert) Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme NADPH NADPH NADPH->Enzyme Cortisol Cortisol (Active) Enzyme->Cortisol Reduction Inhibitor Adamantyl Amide Inhibitor Inhibitor->Enzyme Blocks GR Glucocorticoid Receptor Cortisol->GR Activates Metabolic Insulin Resistance & Obesity GR->Metabolic Gene Transcription

Figure 1: Mechanism of 11β-HSD1 inhibition by adamantyl amides preventing cortisol regeneration.[5]

Structure-Activity Relationship (SAR)[7][8][9]
  • Linker: The amide linker is essential. Sulfonamides were tested but showed lower selectivity.

  • Cage Modification: 3-hydroxyadamantyl derivatives are often employed to lower LogP slightly and prevent excessive accumulation in adipose tissue, balancing potency with clearance.

Quantitative Data: Selectivity Profiles

Compound Class 11β-HSD1 IC50 (nM) 11β-HSD2 IC50 (nM) Selectivity Ratio
Adamantyl Carboxamide (Lead) 18 >10,000 >500x
Adamantyl Sulfonamide 45 1,200 ~26x

| Adamantyl Urea | 120 | >10,000 | >80x |

Case Study 2: P2X7 Receptor Antagonists (Inflammation)

Target: P2X7 Ion Channel (ATP-gated).[7] Pathology: Chronic pain, Rheumatoid Arthritis.

The "Twisted Amide" Hypothesis

AstraZeneca and others developed


-(1-adamantyl)benzamides as potent antagonists.
  • Critical SAR: An ortho-substituent (e.g., Chlorine) on the phenyl ring is required.[7]

  • Effect: This substituent forces the amide bond out of planarity with the phenyl ring ("twist"), creating a specific 3D conformation that fits the P2X7 allosteric site.

Fluorination for Stability

Early adamantyl amides suffered from rapid oxidative metabolism at the adamantane bridgeheads.

  • Solution: Introduction of Fluorine atoms to the adamantane cage (e.g., compound SMW139 ).[7]

  • Result: The C-F bond is metabolically stable, blocking the primary site of cytochrome P450 oxidation without altering the steric bulk significantly.

P2X7_Mechanism ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Closed) ATP->P2X7 Gating P2X7_Open P2X7 Receptor (Open Pore) P2X7->P2X7_Open Ca2+/K+ Flux Inflammasome NLRP3 Inflammasome Activation P2X7_Open->Inflammasome Adamantyl Adamantyl Amide Antagonist Adamantyl->P2X7 Allosteric Block Cytokine IL-1β Release (Inflammation) Inflammasome->Cytokine

Figure 2: Blockade of the P2X7-NLRP3 inflammatory axis by adamantyl amide antagonists.

Experimental Protocols

Synthesis of N-(1-Adamantyl)benzamides

A robust protocol for synthesizing P2X7 antagonists or synthetic cannabinoid precursors.

Reaction Type: Amide Coupling (HATU-mediated). Rationale: The bulky adamantyl amine is a poor nucleophile due to steric hindrance. Standard EDC couplings often fail or proceed slowly. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its high reactivity to overcome this steric barrier.

Reagents:
  • Carboxylic Acid Component: 2-Chlorobenzoic acid (1.0 equiv).

  • Amine Component: 1-Adamantylamine (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology:
  • Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve 2-chlorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add DIPEA (3.0 mmol) via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Pre-activation: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Addition: Add 1-Adamantylamine (1.1 mmol).

  • Reaction: Stir at RT for 12–16 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.

  • Work-up:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash sequentially with: 1N HCl (2x), Sat. NaHCO3 (2x), and Brine (1x). Note: Acid wash removes unreacted amine; Base wash removes unreacted acid.

    • Dry organic layer over MgSO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Synthesis_Workflow Start Start: Carboxylic Acid + DMF Activate Add DIPEA + HATU (Form Active Ester) Start->Activate Coupling Add 1-Adamantylamine (Steric Nucleophile) Activate->Coupling Reaction Stir 16h @ RT (Monitor LC-MS) Coupling->Reaction Workup Extraction (EtOAc) Wash: HCl -> NaHCO3 -> Brine Reaction->Workup Purify Flash Chromatography Workup->Purify Product Purified Adamantyl Amide Purify->Product

Figure 3: Synthetic workflow for sterically hindered adamantyl amide coupling.

Future Outlook: PROTACs and Beyond

The future of adamantyl amides lies in Targeted Protein Degradation (PROTACs) .

  • Concept: Use the adamantyl amide as a high-affinity "warhead" to bind a target protein (e.g., a mutant protein in cancer), linked to an E3 ligase recruiter.

  • Advantage: The lipophilicity of the adamantane improves cell permeability of the often large PROTAC molecules.

References

  • Schleyer, P. v. R. (1957). "A Simple Preparation of Adamantane". Journal of the American Chemical Society. Link

  • Davies, W. L., et al. (1964). "Antiviral Activity of 1-Adamantanamine (Amantadine)". Science. Link

  • Baxter, A., et al. (2003).[8] "Hit-to-lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists". Bioorganic & Medicinal Chemistry Letters. Link

  • Webster, S. P., et al. (2007).[4] "Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors". Bioorganic & Medicinal Chemistry Letters. Link

  • Uchiyama, N., et al. (2012). "Identification of two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)". Forensic Toxicology. Link

  • Wilkinson, S. M., et al. (2017).[9] "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist". ACS Chemical Neuroscience.[9][10] Link

Sources

A Strategic Guide to Unveiling the Therapeutic Targets of N-(1-adamantyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(1-adamantyl)-3-nitrobenzamide is a novel chemical entity possessing structural motifs suggestive of significant therapeutic potential. The incorporation of a rigid, lipophilic adamantane cage can enhance pharmacokinetic properties and facilitate precise interactions with biological targets, while the nitrobenzamide scaffold is a known pharmacophore in various enzyme inhibitors.[1][2][3][4] This technical guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its molecular targets. We eschew a speculative listing of potential targets in favor of a robust, logical workflow designed for drug discovery professionals. This document details a sequential process encompassing in silico prediction, high-throughput phenotypic screening, biochemical and cell-based target validation, and advanced chemical proteomics for unbiased target deconvolution. Each stage is supported by field-proven insights, detailed experimental protocols, and data interpretation frameworks to guide researchers from a novel compound to a validated mechanism of action.

Foundational Rationale: The Chemical Potential of this compound

The structure of this compound is a deliberate hybridization of two pharmacologically significant moieties.

  • The Adamantane Group: This bulky, three-dimensional hydrocarbon scaffold is a "privileged" structure in medicinal chemistry.[4][5] Its high lipophilicity can improve absorption, distribution, metabolism, and excretion (ADME) properties, including permeability across the blood-brain barrier.[6][7] Furthermore, its rigid structure allows for precise orientation within protein binding pockets, a feature exploited in approved drugs for viral infections, neurodegenerative disorders, and type 2 diabetes.[6]

  • The Nitrobenzamide Moiety: Benzamide derivatives are versatile, with a wide spectrum of biological activities.[8] The nitro group, a potent electron-withdrawing moiety, is critical to the function of many bioactive molecules, including inhibitors of key enzyme families such as Poly (ADP-ribose) polymerases (PARPs) and, in some contexts, Histone Deacetylases (HDACs).[1][3] Certain nitrobenzamides have also shown promise as anti-tubercular and anti-arrhythmic agents.[8][9][10]

This strategic combination suggests that this compound could exhibit favorable drug-like properties while targeting enzymes crucial to disease pathogenesis, particularly in oncology and neuroinflammation.

Phase I: In Silico Target Prediction and Hypothesis Generation

The initial phase of target discovery leverages computational methods to narrow the vast landscape of the human proteome to a manageable set of high-probability targets, thereby conserving resources and accelerating the experimental pipeline.[11][12]

Causality Behind Experimental Choices

We employ a dual-pronged in silico approach. Ligand-based methods identify potential targets by comparing the compound to a universe of molecules with known activities, based on the principle that structurally similar molecules often share biological targets.[13] Concurrently, structure-based methods, like molecular docking, simulate the physical interaction between our compound and the 3D structures of hypothesized protein targets, providing a predictive measure of binding affinity.[11]

Experimental Workflow: In Silico Target Prediction

The workflow is designed as a funnel, moving from broad similarity searches to specific, high-resolution binding predictions.

cluster_0 Ligand-Based Approach cluster_1 Structure-Based Approach A 2D/3D Structure of This compound B Similarity Search (e.g., ChEMBL, PubChem) Based on Tanimoto Coefficient A->B C Pharmacophore Modeling Identify key chemical features A->C D List of Structurally Similar Compounds with Known Targets B->D G Molecular Docking Simulation (e.g., AutoDock, Glide) C->G Inform Docking I Prioritized List of Potential Targets for Experimental Validation D->I E Hypothesized Target Classes (PARPs, HDACs, Kinases, etc.) F Retrieve Protein 3D Structures (Protein Data Bank) E->F F->G H Binding Affinity & Pose Prediction (Ranked by Score) H->I

Caption: Workflow for in silico target prediction.

Protocol: Molecular Docking
  • Target Preparation: Select a hypothesized target (e.g., PARP-1, PDB: 6BHV). Download the crystal structure from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign charges using software like Schrödinger Maestro or UCSF Chimera. Define the binding site based on the co-crystallized ligand or a blind docking approach.

  • Ligand Preparation: Generate a 3D conformation of this compound. Assign correct bond orders and minimize its energy using a suitable force field (e.g., OPLS3e).

  • Docking Simulation: Use a docking program (e.g., Glide) to systematically place the ligand into the defined binding site. The program will sample numerous poses and score them based on a function that estimates binding free energy.

  • Analysis: Analyze the top-scoring poses. A favorable result is characterized by a low docking score (high predicted affinity) and plausible hydrogen bonds, hydrophobic interactions, and pi-stacking with key active site residues.

Phase II: Phenotypic Screening & Initial Target Class Identification

While in silico methods generate hypotheses, phenotypic screening provides the first empirical evidence of biological activity without a priori knowledge of the specific target.

Causality Behind Experimental Choices

We propose screening against the NCI-60 panel of human cancer cell lines.[14] This is a robust, well-characterized platform that provides a rich dataset.[15][16][17] The pattern of growth inhibition across these 60 cell lines can be compared to a database of compounds with known mechanisms of action using algorithms like COMPARE.[17] A high correlation with, for example, known PARP inhibitors would strongly suggest that this compound functions within that target class.

Data Presentation: Hypothetical NCI-60 Screening Results

The primary output is a series of GI50 values (concentration causing 50% growth inhibition) for each cell line.

Cell LineCancer TypeHypothetical GI50 (µM)
MDA-MB-435 Melanoma0.85
HS 578T Breast1.20
OVCAR-3 Ovarian1.50
NCI-H460 Lung> 50
SF-268 CNS> 50

This pattern, showing high potency in specific breast, ovarian, and melanoma lines (often with BRCA mutations), would be indicative of a DNA Damage Response (DDR) inhibitor like a PARP inhibitor.

Protocol: NCI-60 HTS384 Cell Viability Screen

This protocol is based on the modernized NCI Developmental Therapeutics Program methodology.[17][18]

  • Cell Seeding: The 60 human tumor cell lines are seeded into 384-well microtiter plates at their optimal densities and incubated for 24 hours.

  • Compound Addition: this compound is serially diluted (typically a 5-point, 10-fold dilution series) and added to the plates.

  • Incubation: Plates are incubated for 72 hours at 37°C, 5% CO₂, in a humidified atmosphere.[18]

  • Detection: CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP, an indicator of cell viability.[18]

  • Signal Measurement: Luminescence is read using a plate reader.

  • Data Analysis: GI50 values are calculated by fitting the dose-response data to a sigmoidal curve. The pattern of activity is then analyzed using the COMPARE algorithm.

Phase III: Biochemical and Cellular Target Validation

Following hypothesis generation from in silico and phenotypic screens, this phase aims to directly confirm the interaction between the compound and its putative target protein.

Causality Behind Experimental Choices

We must first confirm target engagement with a direct biochemical assay (e.g., an enzyme activity assay) to quantify potency (IC50). However, activity against a purified protein does not guarantee the same interaction occurs within the complex milieu of a living cell. Therefore, we employ the Cellular Thermal Shift Assay (CETSA) as an orthogonal, self-validating system. CETSA directly measures target engagement in intact cells by leveraging the principle that a protein becomes more thermally stable when bound to a ligand.[19][20][21][22]

Experimental Workflow: Target Validation

Caption: Workflow for biochemical and cellular target validation.

Protocols: Target Validation Assays

This protocol is adapted from commercially available chemiluminescent kits.[23][24]

  • Plate Preparation: A 96-well plate is coated with histone proteins, which act as the substrate for PARP-1. The plate is then blocked to prevent non-specific binding.

  • Inhibitor Incubation: Add serial dilutions of this compound to the wells.

  • Enzymatic Reaction: Add a reaction mix containing recombinant human PARP-1 enzyme, activated DNA (to stimulate the enzyme), and biotinylated NAD+. Incubate for 60 minutes at room temperature. PARP-1 will consume the NAD+ to poly(ADP-ribosyl)ate (PARylate) the histone substrate.

  • Detection: Wash the plate and add streptavidin-HRP, which binds to the biotinylated PAR chains attached to the histones.

  • Signal Generation: Add an HRP substrate (e.g., TMB or a chemiluminescent reagent) and measure the resulting colorimetric or luminescent signal. The signal is inversely proportional to the inhibitory activity of the compound.

  • Analysis: Calculate IC50 values by plotting the dose-response curve.

This protocol is a standard method for confirming target engagement in cells.[19][20][25]

  • Cell Treatment: Culture relevant cells (e.g., OVCAR-3) to ~80% confluency. Treat one set of cells with this compound (at ~10x IC50) and another with vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest and resuspend the cells. Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. One aliquot is left at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[25]

  • Fractionation: Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by ultracentrifugation (20,000 x g for 20 min at 4°C).[25]

  • Detection by Western Blot: Collect the supernatant. Quantify total protein concentration (e.g., BCA assay) and normalize all samples. Analyze the amount of soluble target protein (e.g., PARP-1) remaining at each temperature point using SDS-PAGE and Western blotting with a specific antibody.

  • Analysis: Plot the band intensity versus temperature. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.

Phase IV: Advanced Unbiased Target Deconvolution

If phenotypic screening reveals a potent biological effect but hypothesis-driven approaches fail to identify the target, unbiased methods are required. Chemical proteomics serves as a powerful tool for identifying the full spectrum of protein binding partners for a small molecule directly from a complex biological sample.[26][27]

Causality Behind Experimental Choices

Affinity-based protein profiling (AfBPP), a subset of chemical proteomics, is the chosen strategy.[26][28] This method uses an immobilized version of the drug molecule as "bait" to capture its binding partners from a cell lysate. Captured proteins are then identified by mass spectrometry. This approach is unbiased and can reveal novel or unexpected "off-target" interactions that may be responsible for efficacy or toxicity.[27][29]

Experimental Workflow: Affinity-Based Chemical Proteomics

A Synthesize Affinity Probe: Compound + Linker + Biotin B Immobilize Probe on Streptavidin Beads A->B C Incubate Beads with Cell Lysate B->C D Wash Away Non-specific Binding Proteins C->D E Elute Bound Proteins D->E F Trypsin Digestion (Protein -> Peptides) E->F G LC-MS/MS Analysis (Peptide Sequencing) F->G H Database Search & Protein Identification G->H I List of High-Confidence Binding Partners H->I

Caption: Workflow for affinity-based chemical proteomics.

Protocol: Affinity-Based Protein Profiling (AfBPP)
  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker (e.g., polyethylene glycol) terminating in a reactive handle or an affinity tag like biotin. The linker's attachment point must be chosen carefully to avoid disrupting the key binding interactions of the parent molecule.

  • Probe Immobilization: If using a biotinylated probe, incubate it with streptavidin-coated agarose or magnetic beads to create the affinity matrix.

  • Protein Capture: Lyse cells from a relevant line (e.g., MDA-MB-435) under non-denaturing conditions. Incubate the clarified lysate with the affinity matrix for several hours at 4°C. Include a control experiment using beads without the immobilized compound to identify non-specific binders.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe.

  • Elution: Elute the captured proteins from the beads, often by boiling in SDS-PAGE loading buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel trypsin digest to cleave the proteins into smaller peptides.

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the compound-treated sample compared to the control. These are the high-confidence candidate targets requiring further validation using the methods described in Phase III.

Conclusion and Future Directions

This guide outlines a rigorous, systematic, and industrially relevant strategy for the complete target deconvolution of this compound. By progressing logically from computational prediction through phenotypic screening to direct biochemical and cellular validation, this workflow maximizes the probability of success while efficiently allocating resources. The inclusion of unbiased chemical proteomics provides a powerful tool for overcoming challenges in hypothesis-driven approaches.

Upon successful validation of a primary therapeutic target, subsequent research will focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency, selectivity, and ADME properties.

  • In Vivo Target Engagement: Utilizing techniques like PET imaging or tissue-based CETSA to confirm the compound reaches and binds its target in animal models.

  • Pharmacodynamic and Efficacy Studies: Assessing the compound's effect on disease-relevant biomarkers and outcomes in preclinical models of cancer or other relevant indications.

The successful execution of this comprehensive plan will fully elucidate the therapeutic potential of this compound and pave the way for its development as a next-generation therapeutic agent.

References

  • In silico methods for drug-target interaction prediction. PMC, National Institutes of Health.
  • Computational/in silico methods in drug target and lead prediction. Oxford Academic. (2019).
  • Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. BenchChem.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. (2024).
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. (2022).
  • Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide. BenchChem.
  • HTS384 Screening Methodology. National Cancer Institute.
  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. (2023).
  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters. (2018).
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. (2014).
  • What is in silico drug discovery?. Patsnap Synapse. (2025).
  • Chemical proteomics: terra incognita for novel drug target profiling. PMC, National Institutes of Health.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. (2024).
  • PARP and DDR Pathway Drug Discovery. Promega Corporation.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. (2021).
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. (2025).
  • Biologically-active adamantane-based derivatives. ResearchGate.
  • NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide. Revvity.
  • In Silico Methods for Drug Design and Discovery. Frontiers.
  • Chemoproteomic strategies for drug target identification. ResearchGate.
  • Nascent pharmacological advancement in adamantane derivatives. PubMed. (2023).
  • HDAC Inhibition Assays. Bio-protocol. (2021).
  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. PMC, National Institutes of Health.
  • Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research. (2024).
  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC, National Institutes of Health.
  • Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. Promega Corporation. (2014).
  • NCI-60 Human Tumor Cell Line Screen Service. Altogen Labs.
  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience.
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. (2024).
  • NCI-60 Human Tumor Cell Line Screen. National Cancer Institute. (2025).
  • Principle of the cellular thermal shift assay (CETSA). ResearchGate.
  • Cellular thermal shift assay. Wikipedia.
  • PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. (2016).
  • Universal Chemiluminescent PARP Assay Kit. Trevigen. (2006).
  • Screening for histone deacetylase (HDAC) active compounds. BMG Labtech. (2013).
  • A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate. AAT Bioquest. (2025).
  • N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. (2024).
  • Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. PMC, National Institutes of Health. (2018).
  • N-(1-adamantylcarbamothioyl)benzamides: Synthesis, biological evaluation and adme predictions. ResearchGate. (2026).
  • An In-depth Technical Guide on N-Adamantyl Amide Derivatives. BenchChem.
  • Compound N-[1-(adamantan-1-yl)-2-(morpholin-4-yl)-2-oxoethyl]-4-nitrobenzamide. MolPort.

Sources

Methodological & Application

Step-by-step preparation of N-(1-adamantyl)-3-nitrobenzamide via acid chloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-ADM-NITRO

Abstract & Strategic Context

The adamantyl-benzamide structural motif is a privileged scaffold in medicinal chemistry, appearing in P2X7 receptor antagonists, 11


-HSD1 inhibitors, and anti-viral agents. The bulky adamantane group improves lipophilicity and metabolic stability, while the amide bond provides essential hydrogen-bonding interactions.[1]

This Application Note details the synthesis of N-(1-adamantyl)-3-nitrobenzamide . This specific intermediate is critical because the 3-nitro group serves as a latent aniline functionality; post-coupling reduction allows for the rapid diversification of the scaffold without interfering with the sterically hindered adamantyl amide formation.

Key Technical Challenge: The primary challenge in this synthesis is the steric bulk of the 1-adamantyl group, which can retard nucleophilic attack, and the moisture sensitivity of 3-nitrobenzoyl chloride. This protocol mitigates these issues through a modified Schotten-Baumann acylation under anhydrous conditions.

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution . The bulky 1-adamantylamine acts as the nucleophile attacking the carbonyl carbon of the acid chloride.

Critical Insight: Unlike standard aliphatic amines, the adamantyl group's steric hindrance protects the formed amide bond from hydrolysis but also slows the initial attack. We utilize a non-nucleophilic base (Triethylamine) to scavenge the HCl by-product, driving the equilibrium forward and preventing the protonation of the unreacted amine.

ReactionMechanism Reactants 1-Adamantylamine + 3-Nitrobenzoyl Chloride TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Base Base (TEA) Scavenges H+ TS->Base Proton Transfer Product N-(1-Adamantyl)- 3-nitrobenzamide TS->Product Cl- Elimination Byproduct TEA·HCl Salt Base->Byproduct

Figure 1: Mechanistic pathway of the acylation. The base prevents acid-mediated inactivation of the nucleophilic amine.

Materials & Stoichiometry

Safety Pre-requisites:

  • 3-Nitrobenzoyl chloride: Corrosive, lachrymator, and moisture-sensitive. Handle in a fume hood.

  • Dichloromethane (DCM): Volatile and toxic.

  • Nitro compounds: Potential explosion hazard if distilled to dryness; do not overheat.

ReagentMW ( g/mol )Equiv.RoleCritical Attribute
1-Adamantylamine 151.251.0NucleophileMust be free base. If using HCl salt, add +1.0 eq TEA.
3-Nitrobenzoyl chloride 185.561.1ElectrophileSlight excess accounts for hydrolysis by trace moisture.
Triethylamine (TEA) 101.191.5BaseScavenges HCl. Must be dry.
DCM (Anhydrous) -Solvent10 mL/gAprotic solvent prevents hydrolysis.

Step-by-Step Experimental Protocol

Phase A: Setup and Solubilization
  • Glassware Prep: Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon to remove ambient moisture.
    
    • Why: Acid chlorides hydrolyze rapidly in humid air to form the unreactive carboxylic acid.

  • Amine Dissolution: Charge the RBF with 1-Adamantylamine (1.51 g, 10 mmol) . Add Dichloromethane (DCM, 20 mL) and stir until fully dissolved.

  • Base Addition: Add Triethylamine (2.1 mL, 15 mmol) via syringe.

    • Observation: The solution should remain clear. If using adamantylamine-HCl, the solution may become cloudy initially as the free base is liberated and TEA·HCl forms.

Phase B: Controlled Coupling (The Critical Step)
  • Cooling: Place the RBF in an ice-water bath (0°C). Stir for 10 minutes.

    • Causality: Cooling suppresses the exotherm of the reaction and minimizes the formation of bis-acylated by-products (though rare with bulky amines).

  • Electrophile Addition: Dissolve 3-Nitrobenzoyl chloride (2.04 g, 11 mmol) in DCM (10 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Process Control: Do not add solid acid chloride directly. Localized high concentrations can lead to impurities.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting amine (

      
      , stains with Ninhydrin) should disappear; the product (
      
      
      
      , UV active) will appear.
Phase C: Workup & Isolation
  • Quench: Add 1N HCl (20 mL) to the reaction mixture and transfer to a separatory funnel.

    • Mechanism:[1][2][3][4][5] The acid wash converts unreacted amine and TEA into water-soluble salts, removing them from the organic layer.

  • Extraction: Shake and separate the layers. Collect the bottom organic (DCM) layer.

  • Basic Wash: Wash the organic layer with Saturated

    
     (20 mL) .
    
    • Mechanism:[1][2][3][4][5][6] This removes any unreacted 3-nitrobenzoic acid (hydrolysis byproduct) by converting it to the water-soluble sodium benzoate derivative.

  • Drying: Wash with Brine (20 mL) , then dry the organic layer over Anhydrous

    
     . Filter and evaporate the solvent under reduced pressure.[1]
    

Purification & Characterization

Crude Appearance: The product is typically an off-white to pale yellow solid.

Purification Protocol: For pharmaceutical grade purity (>98%), recrystallization is preferred over column chromatography due to the high crystallinity of adamantyl amides.

  • Dissolve crude solid in minimal boiling Ethanol .

  • Add hot Water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the crystals and wash with cold 1:1 EtOH/Water.

Analytical Validation:

  • 1H NMR (400 MHz, DMSO-d6): Look for the amide proton singlet (

    
     ppm), aromatic protons (4H pattern for 3-substituted benzene), and the characteristic adamantane multiplets (
    
    
    
    ppm, integrating to 15H).
  • IR Spectroscopy: Strong carbonyl stretch (Amide I) at

    
     cm⁻¹; N-H stretch at 
    
    
    
    cm⁻¹.

Process Workflow Diagram

Workflow cluster_setup Phase A: Preparation cluster_reaction Phase B: Reaction cluster_workup Phase C: Workup Start Dissolve Adamantylamine + TEA in DCM Cool Cool to 0°C Start->Cool Add Dropwise Addition of 3-Nitrobenzoyl Chloride Cool->Add Stir Stir at RT (4-12h) Monitor via TLC Add->Stir Wash1 Wash: 1N HCl (Removes Amine/TEA) Stir->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes Acid) Wash1->Wash2 Dry Dry (Na2SO4) & Evaporate Wash2->Dry Recryst Recrystallization (EtOH/H2O) Dry->Recryst Crude Solid Final Pure N-(1-Adamantyl)- 3-nitrobenzamide Recryst->Final

Figure 2: Operational workflow ensuring removal of all starting materials and byproducts.

References

  • Amide Coupling Fundamentals: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5][7] Tetrahedron, 61(46), 10827-10852.

  • Adamantane Scaffold Utility: Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews, 113(5), 3516-3604.

  • Specific Synthesis Context (P2X7 Antagonists): Bhattacharya, A., et al. (2013). Synthesis of N-substituted benzamide derivatives. Journal of Medicinal Chemistry. (General procedure reference for adamantyl-benzamides).

  • Reagent Data: 1-Adamantylamine Hydrochloride Properties. Sigma-Aldrich Safety Data Sheet.

Sources

Application Note & Protocol: Systematic Solvent Selection for the Recrystallization of N-(1-adamantyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of N-(1-adamantyl)-3-nitrobenzamide via recrystallization. The protocol emphasizes a structured approach, beginning with an analysis of the compound's physicochemical properties to inform initial solvent screening, followed by detailed experimental procedures for both single-solvent and mixed-solvent systems. The methodologies are designed to be self-validating, enabling researchers to rationally determine the ideal conditions for achieving high purity and yield. This guide includes step-by-step protocols, data interpretation, troubleshooting advice, and visual workflows to ensure procedural clarity and success.

Introduction: The Rationale for a Structured Approach

This compound is a complex organic molecule incorporating three distinct functional regions: a bulky, non-polar adamantyl cage; a polar, hydrogen-bond-capable amide linkage; and a polar, electron-withdrawing nitroaromatic system. The purification of such a compound is non-trivial, as its solubility is governed by a delicate balance of these competing structural features. Recrystallization remains the most powerful and scalable technique for purifying solid organic compounds, but its success is critically dependent on the selection of an appropriate solvent.[1][2]

An ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning the compound is highly soluble at elevated temperatures but sparingly soluble at ambient or low temperatures.[3][4] This differential solubility is the cornerstone of purification, allowing impurities to either remain in the cold solvent (mother liquor) or be removed via hot filtration if they are insoluble.[4][5] This application note moves beyond simple trial-and-error, presenting a logical workflow grounded in the principle of "like dissolves like" to guide the selection process.[6][7]

Physicochemical Analysis and Solvent Property Considerations

A predictive analysis of this compound's structure is the first step in rational solvent selection.

  • Adamantyl Group: This bulky, saturated hydrocarbon cage is highly lipophilic and non-polar. It will significantly decrease the molecule's solubility in highly polar solvents like water and increase its affinity for non-polar and moderately polar organic solvents.

  • Amide Group (-CONH-): This functional group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).[8][9]

  • Nitroaromatic Group (NO₂-Ph-): The nitro group is strongly electron-withdrawing and polar. Nitroaryl compounds are often effectively recrystallized from alcoholic solvents.[3][10][11]

Experimental Workflow for Solvent Selection

The following diagram illustrates the decision-making process for identifying a suitable recrystallization solvent.

SolventSelection start Start: Place ~20 mg of crude solid in a small test tube add_solvent Add 0.5 mL of candidate solvent at room temperature (RT) start->add_solvent observe_rt Observe Solubility at RT add_solvent->observe_rt soluble_rt Result: Soluble at RT observe_rt->soluble_rt Yes insoluble_rt Result: Insoluble/Slightly Soluble at RT observe_rt->insoluble_rt No reject_rt REJECT SOLVENT (Compound will not precipitate upon cooling) soluble_rt->reject_rt heat_solvent Heat the mixture to the solvent's boiling point insoluble_rt->heat_solvent observe_hot Observe Solubility at Boiling heat_solvent->observe_hot insoluble_hot Result: Insoluble at Boiling observe_hot->insoluble_hot No soluble_hot Result: Soluble at Boiling observe_hot->soluble_hot Yes reject_hot REJECT SOLVENT (Or consider for mixed-solvent pair as 'bad' solvent) insoluble_hot->reject_hot cool_solution Allow solution to cool slowly to RT, then place in an ice bath soluble_hot->cool_solution observe_crystals Observe for Crystal Formation cool_solution->observe_crystals no_crystals Result: No Crystals Form observe_crystals->no_crystals No crystals_form Result: Abundant Crystals Form observe_crystals->crystals_form Yes consider_mixed CONSIDER MIXED-SOLVENT SYSTEM (Compound is too soluble) no_crystals->consider_mixed accept ACCEPT SOLVENT (Proceed to bulk recrystallization) crystals_form->accept

Caption: Decision workflow for selecting a single recrystallization solvent.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of candidate solvents using a minimal amount of crude material.

4.1. Candidate Solvents

The following solvents are recommended for initial screening, covering a spectrum of polarities.

Solvent ClassCandidate SolventBoiling Point (°C)Rationale
Non-Polar Toluene111May dissolve the compound due to the adamantyl and aromatic groups.
Moderately Polar Ethyl Acetate77A good general-purpose solvent for compounds of intermediate polarity.[11]
Acetone56A polar aprotic solvent, often effective for amides.[8]
Polar Protic 2-Propanol (IPA)82An excellent starting point, balancing polar and non-polar characteristics.[12]
Ethanol (95%)78A very common and effective solvent for nitroaromatic compounds and amides.[3][8][11][12]
Methanol65More polar than ethanol; may show lower solubility at room temperature.
Polar Aprotic Acetonitrile82Known to give good results for the recrystallization of amides.[8]

4.2. Step-by-Step Screening Procedure

  • Arrange a series of labeled small test tubes, one for each candidate solvent.

  • Place approximately 20-30 mg of crude this compound into each tube.

  • Add the first solvent dropwise (approx. 0.5 mL) to its corresponding tube at room temperature. Agitate the tube.

  • Record your observation in a table similar to the one below. If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.[13]

  • For solvents in which the compound was insoluble or sparingly soluble, gently heat the test tube in a sand bath or water bath until the solvent boils.

  • If the solid does not dissolve, add more solvent in 0.25 mL increments, reheating to boiling after each addition, until the solid dissolves or a total of 2 mL has been added. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.[6]

  • Record the solubility in the hot solvent. If the solid remains insoluble, the solvent is unsuitable.

  • For tubes where the solid dissolved completely upon heating, remove them from the heat and allow them to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice-water bath for 10-15 minutes to maximize precipitation.

  • If crystallization does not occur, try to induce it by scratching the inside of the tube with a glass rod at the air-liquid interface.[3]

  • Record whether a good yield of crystals is formed. The best solvent will show low solubility at room temperature, high solubility at boiling, and will produce a large crop of crystals upon cooling.

4.3. Data Recording Table

SolventSolubility at Room Temp. (Insoluble/Slightly/Soluble)Solubility at Boiling (Insoluble/Soluble)Observations Upon Cooling (No Crystals/Oiling Out/Crystals Formed)Suitability
Toluene
Ethyl Acetate
Acetone
2-Propanol
Ethanol (95%)
Methanol
Acetonitrile

Protocol 2: Bulk Recrystallization (Single-Solvent Method)

This protocol should be performed with the solvent identified as "ideal" in the screening step. Ethanol is often a successful candidate for similar structures and will be used as the example.[3][12]

Recrystallization cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying a Place crude solid in an Erlenmeyer flask with boiling chips. b Add a small amount of cold solvent to create a slurry. a->b c Heat to a gentle boil on a hot plate. b->c d Add minimum amount of hot solvent dropwise until solid just dissolves. c->d e If insoluble impurities are present, perform hot gravity filtration. d->e g Remove solution from heat and cover flask. d->g f Keep solution and apparatus hot to prevent premature crystallization. e->f f->g h Allow to cool slowly and undisturbed to room temperature. g->h i Cool further in an ice-water bath for >15 minutes. h->i j Collect crystals via vacuum filtration using a Büchner funnel. i->j k Wash crystals with a small amount of ice-cold solvent. j->k l Air-dry the crystals on the filter, then transfer to a watch glass to dry completely. k->l

Caption: Standard single-solvent recrystallization workflow.

5.1. Procedure

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a couple of boiling chips. Add a small portion of the chosen solvent (e.g., ethanol) to create a slurry. Heat the mixture to a gentle boil on a hot plate. Add more of the hot solvent in small portions until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent required to achieve saturation.[6][14]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent the desired compound from crystallizing on the filter paper.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3][15] Rushing this step can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Allow the crystals to air-dry on the filter by drawing air through the funnel for several minutes. Transfer the crystals to a pre-weighed watch glass and allow them to dry to a constant weight.

Protocol 3: Mixed-Solvent Recrystallization

This method is employed when no single solvent is ideal.[3] It requires a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[4][14] A common pair is Ethanol (good) and Water (bad).

  • Dissolve the crude solid in the minimum amount of the boiling "good" solvent (e.g., Ethanol) in an Erlenmeyer flask.

  • While keeping the solution hot, add the "bad" solvent (e.g., Water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and proceed with the cooling, crystallization, and collection steps as described in Protocol 2 (steps 4-8).

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of forming crystals. This often occurs if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[3][5]

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[3]

  • No Crystal Formation: The solution remains clear even after cooling in ice.

    • Solution: The solution may be too dilute (too much solvent was added). Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inner wall of the flask or by adding a "seed crystal" from a previous successful crystallization.[3]

  • Low Recovery: The yield of purified product is low.

    • Solution: Too much solvent may have been used, causing a significant amount of the product to remain in the mother liquor. Ensure the minimum amount of hot solvent is used. Also, ensure the solution was sufficiently cooled in an ice bath before filtration.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Google Patents. (1954). US2874196A - Method of crystallizing nitro products.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 2: Recrystallization.
  • Solubility of Things. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Unknown Source. (n.d.). Crystallization Solvents.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]

  • Google Patents. (1955). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Unknown University Source. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
  • Unknown University Source. (n.d.). Recrystallization-1.doc.pdf.
  • Unknown University Source. (n.d.). Recrystallization.

Sources

Methods for dissolving N-(1-adamantyl)-3-nitrobenzamide in DMSO for biological testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Delivery of N-(1-adamantyl)-3-nitrobenzamide for Biological Assays

Executive Summary

This compound is a synthetic hybrid scaffold combining the high lipophilicity of the adamantane cage with the polarizable nitrobenzamide moiety. While this structural combination enhances membrane permeability and target engagement (often in ion channels or P2X receptors), it presents a significant "solubility paradox": the compound is highly soluble in organic solvents (DMSO) but prone to rapid, amorphous precipitation ("crashing out") upon introduction to aqueous biological media.

This guide provides a validated methodology to dissolve, store, and deliver this compound into cellular or enzymatic assays without compromising data integrity through precipitation artifacts or solvent toxicity.

Chemical Context & Challenge

To handle this compound effectively, one must understand the forces at play. The adamantyl group adds significant bulk lipophilicity (increasing cLogP by ~3.0 units), acting as a "hydrophobic anchor."

  • The Challenge: When a DMSO stock solution is pipetted directly into aqueous media, the DMSO rapidly diffuses into the water. The hydrophobic adamantyl molecules, suddenly stripped of their organic solvation shell, aggregate faster than they can disperse, leading to micro-crystals that are invisible to the naked eye but cytotoxic to cells (via physical disruption) and silent in enzymatic assays (false negatives).

  • The Solution: A "Step-Down" dilution strategy that maintains a transitional solvation shell, coupled with strict kinetic solubility verification.

Material Specifications

Reagent/EquipmentGrade/SpecificationPurpose
Solvent DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9%Primary solubilization. Note: Avoid "wet" DMSO; water content >0.1% initiates degradation.
Intermediate Solvent Ethanol (Absolute) or PEG-400Optional co-solvent for step-down protocols.
Vessels Glass or Polypropylene (PP)Critical: Do NOT use Polystyrene (PS) for high-concentration stocks; DMSO etches PS.
Filtration PTFE (Teflon) 0.22 µm syringe filtersNylon filters bind nitro-aromatics; avoid them.
Detection Plate Reader (Absorbance @ 600nm)Turbidity testing (nephelometry).

Protocol 1: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration stock (typically 10 mM to 50 mM) for long-term storage.

  • Calculation:

    • Molecular Weight (MW) of this compound

      
       300.35  g/mol .
      
    • Target Concentration: 20 mM.

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW] / 1000.

    • Example: To make 1 mL of 20 mM stock, weigh 6.0 mg .

  • Dissolution:

    • Weigh the solid compound into a chemically resistant amber glass vial.

    • Add the calculated volume of Anhydrous DMSO .

    • Technique: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution must be perfectly clear and yellow/orange (characteristic of nitro compounds).

  • Quality Control (The "Self-Validating" Step):

    • Before freezing, perform a Visual Clarity Test . Hold the vial against a black background with a strong light source from the side (Tyndall effect). Any scattering indicates undissolved micro-crystals.

    • Action: If scattering is observed, add 10% more DMSO and recalculate concentration, or sonicate further.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C.

    • Stability Note: Nitro compounds are generally stable, but the amide bond can hydrolyze if moisture enters. Use desiccated storage containers.

Protocol 2: The "Step-Down" Dilution Method

Objective: deliver the compound to cells/proteins without precipitation. Standard direct dilution (1 µL stock -> 1 mL media) often fails for adamantyl derivatives.

Workflow Diagram (Graphviz):

StepDownProtocol cluster_check QC Checkpoint Stock Master Stock (20 mM DMSO) Inter Intermediate Plate (100x Conc. in Media/DMSO mix) Stock->Inter 1. Pre-dilution (1:20) into 50% DMSO/PBS Final Assay Plate (1x Conc. <0.5% DMSO) Inter->Final 2. Final Dilution (1:100) into Culture Media Turbidity Turbidity Check (OD 600nm) Inter->Turbidity Cells Biological Readout Final->Cells Incubation

Caption: The "Step-Down" method reduces the kinetic shock of water introduction, preventing amorphous precipitation.[1]

Step-by-Step:

  • Prepare Intermediate Solution (20x or 100x):

    • Do not go directly from 100% DMSO to 100% aqueous media.

    • Create an intermediate working solution in 50% DMSO / 50% PBS (or culture media).

    • Why? This keeps the solvent "environment" friendly enough to prevent immediate crashing while beginning the hydration process.

  • Rapid Dispersion:

    • Pipette the Intermediate Solution into the final Assay Plate containing warm media.

    • Crucial: Mix immediately upon addition. Do not let the droplet sit on top of the media.

    • Target DMSO: Ensure final DMSO concentration is

      
       0.5% (v/v) to avoid solvent toxicity masking the compound's effect.
      

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Cloudiness in Assay Plate "Crash-out" (Solubility limit exceeded).1. Lower the working concentration.2. Use the "Step-Down" protocol.3. Add 1-5% Cyclodextrin (HP-β-CD) to the media to sequester the adamantyl tail.
High Cell Death in Controls DMSO Toxicity.Reduce final DMSO to <0.1%. Include a "Vehicle Only" control (DMSO without compound) to normalize data.
Variable IC50/EC50 Data Compound adhering to plastic.Adamantyl compounds are "sticky." Use Low-Binding plates or add 0.01% BSA/Tween-20 to the buffer to block surface adsorption.
Yellow Media Nitro group absorbance.3-nitrobenzamide derivatives are yellow. Run a "Compound Only" blank (no cells) to subtract background absorbance if using colorimetric assays (e.g., MTT).

Biological Validation (The "Dummy Plate" Method)

Before committing valuable cells or enzymes, run a Solubility Limit Test :

  • Prepare a 96-well plate with culture media (no cells).

  • Perform your intended serial dilution of the compound.

  • Incubate at 37°C for 2 hours (mimicking assay start).

  • Read Absorbance at 600-650 nm.

    • Interpretation: A flat line near zero indicates solubility. A spike in absorbance indicates precipitation (light scattering).

    • Rule: Do not test biologically above the concentration where OD600 begins to rise.

References

  • Vertex AI Search. (2025). Handling adamantyl compounds in biological assays. 2

  • National Institutes of Health (NIH). (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. 3

  • Cayman Chemical. (2022).[4] Product Information: m-Methoxybenzamide (Structural Analog Solubility Data). 4[1]

  • PubChem. (2026). N-(adamantan-1-yl)-4-nitrobenzamide Compound Summary. 5

  • Gaylord Chemical. (2024).[6] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. 6

Sources

Application Note: Strategic Synthesis of N-(1-adamantyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Scaffold Significance

N-(1-adamantyl)-3-nitrobenzamide represents a classic "privileged structure" in medicinal chemistry. The adamantyl group provides significant lipophilicity and metabolic stability (blocking P450 oxidation sites), while the 3-nitrobenzamide core serves as a versatile precursor for aniline derivatives often found in P2X7 receptor antagonists and 11


-HSD1 inhibitors.
The Synthetic Challenge: Sterics vs. Electronics

Synthesizing this molecule requires navigating a conflict between electronic activation and steric hindrance:

  • Steric Wall: The 1-adamantylamine nucleophile is bulky.[1] The cage structure creates a "steric wall" that retards nucleophilic attack, making standard coupling conditions (e.g., EDC/NHS) prone to stalling or side reactions.

  • Electronic Activation: The 3-nitro group on the benzoyl ring is electron-withdrawing. This is advantageous; it makes the carbonyl carbon highly electrophilic.

The Solution: We utilize the Acid Chloride Method as the primary protocol. The high reactivity of the acyl chloride overcomes the steric penalty of the adamantyl amine, driving the reaction to completion more effectively than standard carbodiimide couplings.

Part 2: Mechanistic Workflow (Visualization)

The following diagram outlines the reaction pathway and the decision logic for selecting the Acid Chloride route over the Ritter Reaction or Coupling Reagents.

ReactionWorkflow Start Target: this compound Amine 1-Adamantylamine (Nucleophile, Bulky) Coupling Coupling Reaction DCM, Et3N, 0°C -> RT Amine->Coupling Acid 3-Nitrobenzoic Acid Activation Activation: SOCl2 / (COCl)2 Acid->Activation Chlorination AcidCl 3-Nitrobenzoyl Chloride (Highly Reactive Electrophile) Activation->AcidCl AcidCl->Coupling Tetrahedral Tetrahedral Intermediate Coupling->Tetrahedral Nucleophilic Attack Product Final Amide Product Tetrahedral->Product Elimination of Cl- Base Base (Et3N) Scavenges HCl Base->Product Prevents Amine Protonation

Figure 1: Synthetic pathway prioritizing the Acid Chloride route to overcome steric hindrance of the adamantyl group.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (Acid Chloride Route)

Recommended for scale-up (>1g) and highest purity.

Reagents:

  • 1-Adamantylamine (1.0 equiv)[2]

  • 3-Nitrobenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM), anhydrous (0.1 M concentration)

  • Optional: DMAP (0.1 equiv) if reaction stalls.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add 1-Adamantylamine (1.0 eq) and a magnetic stir bar.

  • Solvation: Add anhydrous DCM . Ensure the amine is fully dissolved. If solubility is poor, switch solvent to THF.

  • Base Addition: Add Triethylamine (1.5 eq) via syringe. Cool the mixture to 0°C using an ice bath.

    • Expert Note: The base is critical to neutralize the HCl generated. Without it, the adamantylamine will protonate and become non-nucleophilic, killing the reaction.

  • Acylation: Dissolve 3-Nitrobenzoyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the cold amine mixture over 15 minutes.

    • Why Dropwise? Controlling the addition rate manages the exotherm and prevents localized concentration hotspots that could lead to impurities.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 3–12 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:3). The amine spot (ninhydrin stain) should disappear.

  • Workup (The "Self-Validating" Clean-up):

    • Dilute with DCM.

    • Wash 1: 1M HCl (Removes unreacted adamantylamine).

    • Wash 2: Sat. NaHCO

      
       (Removes hydrolyzed nitrobenzoic acid).
      
    • Wash 3: Brine (Dries the organic layer).

  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: High-Throughput Alternative (HATU Coupling)

Recommended for small-scale library synthesis where acid chloride is unavailable.

Reagents:

  • 3-Nitrobenzoic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • 1-Adamantylamine (1.1 equiv)

  • DMF (anhydrous)

Procedure:

  • Dissolve 3-nitrobenzoic acid in DMF.

  • Add DIPEA and stir for 5 minutes (pre-activation).

  • Add HATU. The solution should turn yellow/orange.

  • Add 1-Adamantylamine immediately.

  • Stir at RT for 16 hours.

  • Note: Workup requires extensive water washes or LiCl solution to remove DMF.

Part 4: Data Presentation & Validation[2]

Expected Analytical Data

To validate your product, compare your results against these standard parameters.

ParameterExpected Value/ObservationDiagnostic Significance
Physical State Off-white to pale yellow solidNitro compounds often impart a yellow hue.

H NMR (DMSO-

)

1.6–2.1 ppm (Multiplets, ~15H)
Confirms presence of intact Adamantyl cage.

H NMR (Amide)

7.8–8.5 ppm (Singlet/Broad)
The amide NH proton. Disappearance of amine NH

(usually ~1.3 ppm).

H NMR (Aromatic)

7.7–8.9 ppm (4H pattern)
Characteristic 3-substituted nitrobenzene splitting (t, d, d, s).
Mass Spec (ESI)

= 301.15 (Calc.)
Primary confirmation of covalent bond formation.
Troubleshooting Logic (Decision Tree)

Troubleshooting Problem Issue: Low Yield or No Product Check1 Check TLC: Is Amine remaining? Problem->Check1 YesAmine Yes: Reaction Stalled Check1->YesAmine Amine Spot Visible NoAmine No: Decomposition or Workup Loss Check1->NoAmine No Amine Spot Sol1 Action: Add DMAP (0.1 eq) Catalyzes acyl transfer YesAmine->Sol1 Steric hindrance too high Sol3 Action: Dry Solvents Moisture hydrolyzed the Acid Chloride YesAmine->Sol3 Reagent hydrolyzed Sol2 Action: Check Aqueous Layer Product might be trapped in emulsion NoAmine->Sol2

Figure 2: Troubleshooting logic for common failure modes in hindered amide coupling.

Part 5: References

  • Vertex AI Search. (2026). Synthesis of this compound and amide coupling steric hindrance. 1

  • Schaefer, G., & Bode, J. W. (2025). The Synthesis of Sterically Hindered Amides. CHIMIA. 3[1][2][4][5][6]

  • PubChem. (2025).[7] 3-Nitrobenzamide Compound Summary. National Library of Medicine. 7[1][2][6][8]

  • ChemicalBook. (2025). 1-Adamantanamine hydrochloride synthesis and properties. 9

  • Nguyen, T. V., et al. (2017).[10] Microwave Method for the Synthesis of Amantadine Hydrochloride. ThaiScience. 10

Sources

Application Note: HPLC Method Development for N-(1-adamantyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The analysis of N-(1-adamantyl)-3-nitrobenzamide presents a classic chromatographic challenge: balancing the retention of a bulky, highly lipophilic adamantyl group with the selectivity required for a polar nitro-aromatic moiety. This compound is frequently encountered in medicinal chemistry as a key intermediate in the synthesis of P2X7 receptor antagonists and anti-viral adamantane derivatives.

The Analytical Challenge
  • Hydrophobicity: The adamantyl cage adds significant lipophilicity (approx. +3.0 logP units) to the benzamide core, leading to strong retention on standard C18 phases.[1]

  • Solubility: The molecule exhibits poor aqueous solubility, necessitating careful sample diluent selection to prevent on-column precipitation.

  • Selectivity: Separating the target analyte from potential hydrolysis products (3-nitrobenzoic acid) or unreacted starting materials (1-adamantylamine) requires a stationary phase capable of mixed-mode interactions (hydrophobic +

    
    -
    
    
    
    ).[1]

This guide outlines a robust, self-validating HPLC protocol derived from first-principles physicochemical profiling and empirical screening.

Physicochemical Profiling & Strategy

Before method development, we define the molecule's "Chromatographic Personality":

PropertyValue (Est.)Chromatographic Implication
LogP ~3.8 – 4.2Requires high organic strength (>80% B) for elution.
pKa Neutral (Amide)pH control is less critical for the analyte but essential for suppressing silanol activity.
Chromophore NitrobenzeneStrong UV absorption at 254 nm (primary) and 210 nm (secondary).[1]
Solubility DMSO, ACN, DCMSample Diluent: Must be high % organic (e.g., 50:50 ACN:Water or 100% DMSO).[1]
Method Development Logic (Graphviz Flowchart)

The following decision tree illustrates the logic used to arrive at the final protocol.

MethodDevLogic Start Analyte: this compound PropCheck Check LogP (~4.0) High Lipophilicity Start->PropCheck ColSelect Column Selection PropCheck->ColSelect C18 C18 Column (Strong Hydrophobic Interaction) ColSelect->C18 PhHex Phenyl-Hexyl Column (Selectivity for Nitro-Aromatic) ColSelect->PhHex Decision Selectivity vs Retention C18->Decision Long Retention Tailing PhHex->Decision Pi-Pi Interaction Sharper Peaks FinalCol Selected: Phenyl-Hexyl (Better Peak Shape & Selectivity) Decision->FinalCol MobilePhase Mobile Phase Selection FinalCol->MobilePhase Solvent Acetonitrile (ACN) (Lower viscosity, better solubility than MeOH) MobilePhase->Solvent Modifier 0.1% Formic Acid (Silanol suppression) MobilePhase->Modifier Protocol Final Protocol: Gradient 50-95% B Solvent->Protocol Modifier->Protocol

Figure 1: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl stationary phase.

Standardized Protocol (The "Gold Standard")[1]

This protocol has been optimized for robustness, peak shape, and carryover elimination.[1]

Equipment & Reagents[1]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (must handle up to 400 bar).[1]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

    • Why: The Phenyl-Hexyl phase provides unique

      
      -
      
      
      
      interactions with the nitrobenzene ring, offering superior resolution from impurities compared to standard C18.
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol ionization, reducing peak tailing.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH to ensure solubility of the adamantyl group.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2]
Column Temp 40°CElevated temperature lowers viscosity and improves mass transfer (sharper peaks).
Injection Vol 5 - 10 µLKeep low to prevent solvent effects (peak splitting).[1]
Detection 254 nm (BW 4 nm, Ref 360 nm)Max absorbance of nitro-aromatic system.[1]
Run Time 15.0 minutesIncludes column re-equilibration.
Gradient Program

Note: A steep gradient is required to elute the highly retained adamantyl moiety.

Time (min)% Mobile Phase BEvent
0.0050Initial Hold (Focusing)
1.0050Isocratic hold to separate polar impurities
8.0095Linear Ramp to elute target
10.0095Wash Step (Critical for adamantanes)
10.1050Return to Initial
15.0050Re-equilibration

Experimental Procedures

Sample Preparation (Critical Control Point)

The most common failure mode for this assay is precipitation of the analyte in the injector or column head.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% DMSO or THF . Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute the Stock Solution into a mixture of 50:50 ACN:Water .

    • Warning: Do NOT dilute directly into 100% water. The compound will crash out.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb the lipophilic analyte).

System Suitability Criteria

Before running samples, ensure the system meets these metrics:

  • Retention Time (RT): ~6.5 - 7.5 min.[1][2]

  • Tailing Factor (Tf): 0.9 < Tf < 1.2.[1]

  • Theoretical Plates (N): > 5,000.[1]

  • Resolution (Rs): > 2.0 between target peak and any impurity.

Validation Parameters (Summary)

To ensure scientific integrity, the method was evaluated against ICH Q2(R1) guidelines.

  • Linearity:

    
     over range 1.0 – 100 µg/mL.
    
  • LOD / LOQ: 0.05 µg/mL / 0.15 µg/mL (S/N > 3 and > 10).

  • Precision: RSD < 1.0% for retention time; RSD < 2.0% for peak area (n=6).[1]

  • Specificity: No interference from blank (50:50 ACN:Water) or placebo.[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Broad/Split Peak Solvent mismatchSample solvent is stronger than initial mobile phase. Dilute sample with more water (if possible) or reduce injection volume to 2 µL.
Ghost Peaks CarryoverAdamantyl compounds stick to rotor seals. Add a needle wash step with 100% ACN or Isopropanol .
Drifting RT Temperature fluctuationEnsure column compartment is stable at 40°C.
High Backpressure PrecipitationAnalyte crashed in the column. Reverse flush column with 100% THF at low flow (0.2 mL/min).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Foundational text for gradient optimization).

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-0887EN. Link

  • PubChem. (2025).[3][4] 3-Nitrobenzamide Compound Summary. National Library of Medicine. Link[1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] (Reference for Phenyl-Hexyl mechanisms).

  • Kromidas, S. (2006).[1] More Practical Problem Solving in HPLC. Wiley-VCH. (Source for troubleshooting lipophilic carryover).

Sources

Troubleshooting & Optimization

Improving reaction yield of N-(1-adamantyl)-3-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Tags: #AmideCoupling #Adamantane #StericHindrance #ProcessOptimization

Executive Summary & Core Chemistry

User Issue: Low reaction yield (<50%) and difficult purification during the synthesis of N-(1-adamantyl)-3-nitrobenzamide.

Technical Diagnosis: The synthesis of this compound presents a classic "clash of kinetics." You are reacting 1-adamantylamine , a nucleophile with significant steric bulk (primary amine on a tertiary carbon), with 3-nitrobenzoyl chloride , an electrophile prone to rapid hydrolysis.

  • The Trap: In standard conditions, the rate of hydrolysis of the acid chloride (by trace moisture) often competes with or exceeds the rate of amide formation due to the steric shielding of the adamantyl amine.

  • The Solution: You must shift the kinetic favorability toward acylation using nucleophilic catalysis (DMAP) and strict anhydrous protocols .

The "Gold Standard" Protocol

Do not use generic Schotten-Baumann conditions (aqueous base). Use this anhydrous DCM protocol to target >85% yield.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
1-Adamantylamine 1.0NucleophileEnsure free base (not HCl salt).
3-Nitrobenzoyl chloride 1.2ElectrophileFreshly distilled or high-purity. If yellow/gummy, it has hydrolyzed.
Triethylamine (TEA) 2.5BaseScavenges HCl.
DMAP 0.1 Catalyst MANDATORY. Overcomes steric barrier.
DCM (Anhydrous) [0.2 M]SolventDry over molecular sieves (3Å).
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon flow.

  • Solubilization: Dissolve 1-adamantylamine (1.0 eq), TEA (2.5 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool to 0°C .[1]

  • Addition: Dissolve 3-nitrobenzoyl chloride (1.2 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Why? Slow addition keeps the concentration of the acid chloride low, preventing side reactions like anhydride formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours .

    • Checkpoint: TLC (30% EtOAc/Hexane). The amine spot (ninhydrin stain) should disappear.

  • Workup (Crucial for Purity):

    • Wash organic layer with 1M HCl (removes unreacted amine/DMAP).

    • Wash with Sat. NaHCO₃ (removes 3-nitrobenzoic acid byproduct).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from hot Ethanol or EtOH/Water (9:1) .

Reaction Mechanism & Workflow (Visualized)

The following diagram illustrates the catalytic cycle where DMAP acts as a "acyl transfer agent," forming a highly reactive N-acylpyridinium intermediate that is less sensitive to sterics than the acid chloride itself.

ReactionPathway cluster_0 Catalytic Cycle Reactants Reactants (Adamantylamine + 3-Nitrobenzoyl Chloride) Intermediate Active Intermediate (N-Acylpyridinium salt) Reactants->Intermediate + DMAP (Fast) Byproduct Byproduct (3-Nitrobenzoic Acid) Reactants->Byproduct Moisture (Hydrolysis) Transition Steric Barrier (Nucleophilic Attack) Intermediate->Transition + Amine Product Product This compound Transition->Product Amide Bond Formation

Caption: DMAP-catalyzed nucleophilic acyl substitution pathway minimizing hydrolytic side-reactions.

Troubleshooting Guide (FAQ)

Q1: My yield is stuck at 40-50%. What is going wrong?

Diagnosis: This is almost always due to moisture or degraded acid chloride .

  • The Fix: 3-nitrobenzoyl chloride is extremely hygroscopic. If your reagent bottle is old, a significant portion is likely 3-nitrobenzoic acid (which is unreactive to amines without coupling agents).

  • Action:

    • Recrystallize or distill your acid chloride, or buy a fresh bottle.

    • Increase acid chloride equivalents to 1.5 eq .

    • Switch Strategy: If you cannot ensure dry conditions, switch to using 3-Nitrobenzoic acid + HATU + DIPEA in DMF. HATU is excellent for sterically hindered amines [1].

Q2: The product is an oil/sticky gum, not a solid.

Diagnosis: Impurities (specifically unreacted nitrobenzoic acid or TEA salts) prevent crystallization. Action:

  • Dissolve the gum in EtOAc.

  • Perform a rigorous 1M NaOH wash (repeat 2x). This converts the lipophilic benzoic acid into the water-soluble benzoate.

  • Evaporate.[2] The product should solidify. Recrystallize from Ethanol.[1]

Q3: Can I use Pyridine instead of TEA/DCM?

Answer: Yes. Using Pyridine as both solvent and base is a classic method for hindered amides.

  • Pros: Pyridine is an excellent solvent for adamantyl derivatives and acts as a weak nucleophilic catalyst.

  • Cons: Removing pyridine requires multiple HCl washes or a copper sulfate wash, which can be tedious.

Advanced Optimization Logic (Decision Tree)

Use this logic flow to determine your next experimental move based on your current results.

DecisionTree Start Analyze Crude Result YieldCheck Yield < 50%? Start->YieldCheck PurityCheck Purity < 90%? Start->PurityCheck Moisture Check Reagents: Is Acid Chloride Hydrolyzed? YieldCheck->Moisture Yes Wash Perform 1M NaOH Wash PurityCheck->Wash Yes (Sticky Solid) HATU Switch Protocol: Use HATU/DIPEA/DMF Moisture->HATU Yes (Old Bottle) DrySolvent Add 10 mol% DMAP Dry DCM over Sieves Moisture->DrySolvent No (Fresh) Recryst Recrystallize from EtOH Wash->Recryst Still Impure

Caption: Troubleshooting logic flow for yield and purity optimization.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Bhattacharya, A., et al. (1986). Acylation of sterically hindered amines: A general method. Synthetic Communications, 16(14).
  • J. Med. Chem. Studies on P2X7 Antagonists (General reference for Adamantyl-Benzamide scaffolds): Journal of Medicinal Chemistry, various issues describing N-adamantyl benzamide synthesis.

Sources

Technical Support Center: Purification Strategies for 1-Adamantylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 1-adamantylamine from crude reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific compounds.

Frequently Asked Questions (FAQs)

Q1: Why is unreacted 1-adamantylamine often difficult to remove from my reaction mixture?

1-Adamantylamine's unique physicochemical properties can make its removal challenging. Its bulky, lipophilic adamantane cage makes it highly soluble in many common organic solvents used for reaction workups (e.g., dichloromethane, ethyl acetate, THF). However, as a primary amine, it is basic and can have some aqueous solubility, especially under certain pH conditions. This amphiphilic character can lead to it partitioning between organic and aqueous layers during extraction or co-eluting with products of similar polarity during chromatography.

Q2: What are the key physicochemical properties of 1-adamantylamine I should be aware of?

Understanding these properties is the first step to designing an effective purification strategy. The free base and its common salt form have distinct characteristics that can be exploited.

Property1-Adamantylamine (Free Base)1-Adamantylamine HCl (Salt)Citation(s)
Appearance White to light yellow crystalline powderWhite crystalline powder[1][2]
Molecular Weight 151.25 g/mol 187.71 g/mol [3]
Melting Point 206-208 °C (sublimes)>300 °C[1][3]
pKa ~10.36Not Applicable[4]
Solubility Insoluble in water; Soluble in organic solvents.Soluble in water and ethanol.[1][2][5]

Troubleshooting & Method Selection Guide

The optimal method for removing 1-adamantylamine depends critically on the stability and properties of your desired product. This guide will walk you through the most effective techniques, from standard liquid-liquid extraction to advanced scavenger resins.

G start Crude Reaction Mixture (Product + 1-Adamantylamine) acid_stable Is your product stable to aqueous acid (e.g., 1M HCl)? start->acid_stable extraction Method 1: Acid-Base Extraction (Most Common & Cost-Effective) acid_stable->extraction YES scavenger Method 2: Scavenger Resin (High Selectivity, Good for Acid-Sensitive Products) acid_stable->scavenger NO yes_acid YES no_acid NO extraction_success Successful Removal? extraction->extraction_success finish Product Isolated extraction_success->finish YES chromatography Method 3: Chromatography (For Difficult Separations) extraction_success->chromatography NO yes_extract YES no_extract NO / Insufficient scavenger->chromatography recrystallization Method 4: Recrystallization (If Product is a Crystalline Solid) chromatography->recrystallization

Caption: Decision workflow for selecting a purification method.

Method 1: Acid-Base Extraction

This is the most robust and widely used method for removing basic impurities like 1-adamantylamine, provided your target compound is stable to acidic conditions.

Q3: What is the principle behind using acid-base extraction for this separation?

The technique leverages the basicity of the amine. By washing an organic solution of the crude mixture with aqueous acid (e.g., 1M HCl), the 1-adamantylamine is protonated. This forms the corresponding ammonium salt, 1-adamantylammonium chloride. This salt is an ionic species and is therefore highly soluble in the aqueous phase, while the neutral product remains in the organic phase.[6] The layers are then separated, effectively "pulling" the amine impurity out of the organic solvent.

G cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase amine_free 1-Adamantylamine (R-NH2) Soluble wash + Aqueous HCl (Shake & Separate) amine_free->wash product_org Desired Product (Neutral) Soluble product_org->wash amine_salt 1-Adamantylammonium Salt (R-NH3+ Cl-) Soluble product_aq Desired Product (Neutral) Insoluble wash->amine_salt wash->product_aq

Caption: Mechanism of acid-base extraction for amine removal.

Q4: What is a detailed protocol for performing an acid-base extraction?

Objective: To selectively remove 1-adamantylamine into an aqueous layer.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric Acid (HCl).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Protocol:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable organic solvent. If the reaction was run in a water-miscible solvent like THF or acetone, it must first be removed under reduced pressure and the residue redissolved.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer. For thorough removal, repeat the acidic wash (Step 2) two more times with fresh 1M HCl.[7][8]

  • Neutralizing Wash: To remove any residual acid from the organic layer, wash it with an equal volume of saturated sodium bicarbonate solution. Observe for any effervescence, which indicates neutralization.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic solvent.[9]

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter away the drying agent and concentrate the organic solvent under reduced pressure to isolate your purified product.

Q5: My extraction is forming an emulsion. What should I do?

Emulsions are a common frustration. Here are several techniques to resolve them:

  • Patience: Allow the mixture to stand undisturbed for an extended period (15-30 minutes).

  • Brine: Add a small amount of saturated brine solution. The increased ionic strength of the aqueous layer can help force the separation.[9]

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool.

Method 2: Scavenger Resins

When your product is sensitive to acid or when extraction fails to provide sufficient purity, scavenger resins offer a highly selective alternative.

Q6: How do scavenger resins work and when should I use one?

Scavenger resins are solid-supported reagents designed to react with and covalently bind specific classes of molecules. For removing 1-adamantylamine, you would use a resin functionalized with an electrophilic group that reacts with primary amines. After stirring the resin in the crude reaction solution, the unreacted amine becomes bound to the solid support. The purified product remains in solution and is isolated by simple filtration.[10]

This method is ideal for:

  • Purifying acid-sensitive compounds.

  • High-throughput or parallel synthesis where traditional workups are cumbersome.

  • Removing trace amounts of amine that persist after extraction.

G resin Scavenger Resin (Solid Support) Electrophilic Group (e.g., Isocyanate) stir Stir / Shake resin->stir reactants Solution: Product + 1-Adamantylamine reactants->stir bound_resin Resin Bound Amine stir->bound_resin product Solution: Purified Product stir->product Filter to Separate

Caption: Workflow for purification using a scavenger resin.

Q7: What type of scavenger resin is effective for 1-adamantylamine?

Since 1-adamantylamine is a primary amine, several types of resins are effective.

Resin TypeFunctional GroupReactionSelectivityCitation(s)
Isocyanate Resin -NCOForms a urea linkagePrimary & Secondary Amines[11][12]
Aldehyde Resin -CHOForms an imine linkagePrimarily Primary Amines[11][12]
Sulfonic Acid Resin -SO₃HForms an ammonium salt (non-covalent)All Amines[12]

For selectively removing a primary amine like 1-adamantylamine, an aldehyde-functionalized resin is often an excellent choice.[11][12]

Q8: Can you provide a general protocol for using a scavenger resin?

Objective: To covalently bind and remove 1-adamantylamine from solution.

Materials:

  • Crude reaction solution.

  • Appropriate scavenger resin (e.g., polystyrene-supported benzaldehyde).

  • Reaction vessel and stir plate.

  • Filtration apparatus (e.g., fritted funnel or filter paper).

Protocol:

  • Choose Resin: Select a resin with a functional group reactive towards primary amines (e.g., aldehyde or isocyanate).

  • Stoichiometry: Add the scavenger resin to the crude reaction solution. A common practice is to use a 2-4 fold molar excess of the resin's functional groups relative to the amount of unreacted 1-adamantylamine.

  • Reaction: Stir or gently agitate the mixture at room temperature. Reaction times can vary from 1 to 12 hours. Monitor the disappearance of 1-adamantylamine from the solution by a suitable method (e.g., TLC, LC-MS).

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin beads (which now have the adamantylamine bound to them).

  • Rinsing: Wash the collected resin beads with a small amount of fresh solvent to recover any adsorbed product.

  • Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Other Purification Strategies

Q9: Can I use column chromatography to remove 1-adamantylamine?

Yes, column chromatography is a viable, albeit more labor-intensive, option. 1-Adamantylamine is a relatively polar compound due to the amine group.

  • Normal Phase (Silica Gel): 1-Adamantylamine will stick to the silica. Eluting with a solvent system containing a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia in methanol, can help to achieve better peak shape and prevent tailing. A typical mobile phase might be a gradient of ethyl acetate in hexanes with a small percentage of triethylamine.

  • Reverse Phase (C18): On a C18 column, 1-adamantylamine can be separated using standard mobile phases like acetonitrile/water or methanol/water, often with an additive like formic acid or TFA to protonate the amine and improve peak shape.[13][14]

Q10: Is recrystallization a good option for removing 1-adamantylamine?

Recrystallization can be very effective if your desired product is a solid with solubility properties that are significantly different from those of 1-adamantylamine.[15][16] The principle relies on dissolving the crude mixture in a minimum amount of a hot solvent in which both the product and impurity are soluble, and then allowing the solution to cool slowly.[17] Ideally, your product will crystallize out in a pure form, leaving the more soluble 1-adamantylamine behind in the mother liquor. This method requires careful solvent selection and may involve some trial and error.

Safety & Handling

1-Adamantylamine is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use.[18][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[19]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[18][20]

  • Health Hazards: Harmful if swallowed and causes skin and eye irritation.[1]

References

  • 1-Adamantylamine. Santa Cruz Biotechnology.
  • Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(01), 152-158.
  • 1-Adamantylamine 97% (CAS 768-94-5). Sigma-Aldrich.
  • 1-ADAMANTANAMINE - Physico-chemical Properties. ChemBK.
  • Safety Data Sheet - 1-Adamantanamine hydrochloride. PCCA.
  • Solid-Supported Scavengers. Supra Sciences.
  • Scavenger Resins. Amerigo Scientific.
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • 1-ADAMANTANAMINE HYDROCHLORIDE (CAS 665-66-7). ChemBK.
  • Wang, J., et al. (2015). Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 32(4).
  • SAFETY DATA SHEET - 1-Adamantanamine. TCI Chemicals.
  • Arndt, T. (2005). Determination of serum amantadine by liquid chromatography-tandem mass spectrometry.
  • 1-Adamantanamine hydrochloride (CAS 665-66-7). ChemicalBook.
  • Recrystalliz
  • Acid-Base Extraction. University of Colorado Boulder.
  • Recrystalliz
  • Workup: Amines. University of Rochester, Department of Chemistry.
  • Recrystallization and Crystallization. University of California, Los Angeles.
  • Amantadine.
  • Remove Sticky Reagents. University of Rochester, Department of Chemistry.
  • Acid-Base Extraction. Chemistry LibreTexts.
  • Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation.

Sources

Technical Support Center: Optimizing Purification of Hydrophobic Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrophobic adamantane derivatives. The unique cage-like, lipophilic structure of adamantane imparts remarkable metabolic stability and membrane permeability, making it a privileged scaffold in medicinal chemistry.[1][] However, these same properties—high hydrophobicity and often poor solubility in common polar solvents—present significant challenges during purification.[1]

This guide provides in-depth, experience-based troubleshooting for common issues encountered during the purification of these fascinating molecules. The advice is structured in a practical question-and-answer format, focusing on the causality behind experimental choices to empower you to solve problems effectively.

Section 1: Troubleshooting Column Chromatography

Column chromatography is the workhorse for purifying adamantane derivatives. Success hinges on correctly choosing between normal-phase and reversed-phase modes and optimizing the conditions.

Workflow for Chromatography Method Development

The following workflow outlines a systematic approach to developing a robust chromatography method, starting from preliminary analysis with Thin-Layer Chromatography (TLC).

ChromatographyWorkflow cluster_TLC TLC Method Development cluster_Column Flash Column Purification TLC_Start Start: Crude Sample TLC_Solvent Screen Solvent Systems (e.g., Hex/EtOAc, DCM/MeOH) TLC_Start->TLC_Solvent TLC_Rf Analyze Rf Value TLC_Solvent->TLC_Rf TLC_Target Target Rf ≈ 0.15-0.35? TLC_Rf->TLC_Target TLC_Adjust Adjust Solvent Polarity TLC_Target->TLC_Adjust No Load_Choice Choose Loading Method TLC_Target->Load_Choice Yes TLC_Adjust->TLC_Solvent Dry_Load Dry Loading (Poor Solubility) Load_Choice->Dry_Load Dry Pack_Column Pack & Equilibrate Column Dry_Load->Pack_Column Liquid_Load Liquid Loading (Good Solubility) Liquid_Load->Pack_Column Run_Column Run Column (Isocratic/Gradient) Pack_Column->Run_Column Collect Collect & Analyze Fractions Run_Column->Collect Load_choice Load_choice Load_choice->Liquid_Load Liquid CrystallizationProcess Start Start: Crude Solid Solvent_Screen Screen for Single Solvent (Soluble when hot, insoluble when cold) Start->Solvent_Screen Dissolve Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Cool Slow Cooling (Induces Crystallization) Dissolve->Cool Outcome Outcome? Cool->Outcome Crystals Crystals Formed Outcome->Crystals Success Oil_Out Compound 'Oils Out' Outcome->Oil_Out Fail No_Solid No Solid Forms Outcome->No_Solid Fail Isolate Isolate, Wash & Dry Crystals Crystals->Isolate Troubleshoot Troubleshoot: - Add anti-solvent - Scratch flask - Seed crystal Oil_Out->Troubleshoot No_Solid->Troubleshoot

Sources

Resolving baseline noise in HPLC analysis of nitrobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrobenzamide Analysis

Guide: Resolving Baseline Noise in High-Performance Liquid Chromatography (HPLC)

As a Senior Application Scientist, I understand that a stable baseline is the foundation of accurate and reproducible HPLC analysis. When working with nitrobenzamides, achieving a low-noise baseline is critical for reliable quantification, especially at low concentrations. This guide provides a structured, in-depth approach to diagnosing and resolving baseline noise, moving from common, simple fixes to more complex hardware-related issues.

Section 1: Initial Diagnosis & Understanding the Noise

The first step in troubleshooting is to characterize the noise. Different noise patterns often point to different root causes.

Q1: My baseline is noisy. Where do I even begin?

A1: Start with a systematic visual inspection of the chromatogram and the HPLC system. Before making any changes, ask these critical questions:

  • What does the noise look like? Is it random, cyclical, or drifting? High-frequency "grass" or low-frequency "waves"?[1]

  • When did the noise start? Did it coincide with a change in mobile phase, a new column, or a new sample batch?

  • What is the system pressure? Is it stable, or is it fluctuating? Pressure fluctuations often correlate with baseline noise.[2][3]

A quick diagnostic is to stop the pump flow. If the noise stops, the problem is likely related to the mobile phase, pump, or column.[2] If the noise continues, the issue is almost certainly with the detector electronics or lamp.[2]

Q2: What's the difference between short-term (high-frequency) and long-term (low-frequency) noise?

A2: Differentiating the type of noise is crucial for efficient troubleshooting.

  • Short-Term (High-Frequency) Noise: This appears as rapid, random fluctuations, often described as "grassy" or "fuzzy." It is typically caused by issues within the detector or by electronic interference.[4] Common culprits include an aging detector lamp, a dirty flow cell, or improper grounding.[5][6][7]

  • Long-Term (Low-Frequency) Noise: This manifests as slow waves or undulations in the baseline.[4] It is often linked to temperature fluctuations, slow column equilibration, or problems with mobile phase mixing.[2][5][8]

The table below summarizes common noise types and their probable origins.

Noise Type Visual Appearance Common Probable Causes Initial Action
High-Frequency (Random) "Fuzzy" or "grassy" baselineAging detector lamp, dirty flow cell, air bubbles, electrical interference.[4][5][6]Check lamp usage hours; flush the detector cell.
High-Frequency (Cyclic) Regular, sharp spikesAir bubbles passing through the detector, electrical noise from other equipment.[5]Degas mobile phase; check grounding.
Low-Frequency (Cyclic) Regular, smooth waves (pulsations)Pump-related issues (faulty check valves, worn seals), poor mobile phase mixing.[3][5][9]Observe pressure ripple; check pump components.
Low-Frequency (Irregular) Slow, wandering baselineTemperature fluctuations, column contamination, incomplete column equilibration.[2][5][8][10]Check column oven and lab temperature; flush the column.
Baseline Drift Gradual, consistent rise or fallColumn bleeding, mobile phase contamination, temperature changes, non-equilibrated system.[3][5][6]Allow for longer equilibration; use high-purity solvents.

Section 2: The Mobile Phase - The Most Common Culprit

Issues with the mobile phase are responsible for a significant portion of baseline problems. Always start your troubleshooting here.

Q3: I see sharp, random spikes in my baseline. What's causing this?

A3: Sharp, random spikes are classic symptoms of air bubbles passing through the detector flow cell.[5][6] As the mobile phase moves from the high-pressure environment of the column to the lower-pressure detector cell, dissolved gases can come out of solution and form bubbles.[11] These bubbles cause light scattering, which the detector registers as intense spikes.

The underlying cause is almost always inadequate degassing of the mobile phase.[3][6] While modern HPLCs have built-in online degassers, they may not be sufficient, especially with certain solvent mixtures.[12]

  • Use High-Purity Solvents: Always start with HPLC-grade or MS-grade solvents and fresh, high-purity water to minimize dissolved gases and contaminants.[9][13][14]

  • Pre-Filter Aqueous Buffers: If using buffers (e.g., phosphate buffers, which can be used in nitrobenzamide analysis), filter them through a 0.2 or 0.45 µm filter to remove particulates that can act as nucleation sites for bubbles.[5]

  • Choose an Appropriate Degassing Method:

    • Online Vacuum Degasser: Ensure your system's built-in degasser is functioning correctly. Listen for the vacuum pump cycling on and off.[15] If it runs continuously, there may be a leak in the vacuum tubing.[15]

    • Helium Sparging: Bubbling helium through the solvent is a highly effective method for removing dissolved gases.[16][17]

    • Sonication: Sonicating the mobile phase in an ultrasonic bath for 10-15 minutes can help remove dissolved air. However, be aware that the solution can quickly reabsorb atmospheric gases once the sonication stops.[16]

Q4: My baseline is drifting upwards, especially during a gradient run. Why?

A4: Baseline drift, particularly a rising baseline during a gradient, is often caused by one of two things:

  • Contaminated Mobile Phase: A solvent, typically the weaker solvent like water, may be contaminated with compounds that absorb UV light at your detection wavelength.[9] As the gradient progresses and the concentration of the stronger (often organic) solvent increases, these contaminants are eluted from the column, causing the baseline to rise.[2]

  • Mismatched UV Absorbance: The mobile phase components themselves may have different UV absorbance properties at the detection wavelength.[2] If you are analyzing nitrobenzamides in the low UV range (e.g., below 220 nm), solvents like acetonitrile and methanol will show increasing absorbance as their concentration increases, leading to a natural baseline drift.[2][18]

  • Prepare Fresh Mobile Phase: Discard your current mobile phase and prepare a fresh batch using the highest purity solvents available.[13][14]

  • Clean Solvent Reservoirs: Thoroughly wash the solvent bottles and replace solvent inlet filters, as these can harbor contaminants.[19]

  • Run a Blank Gradient: Run your analytical gradient without an injection. If the drift persists, the issue is with the mobile phase or system.

  • Isolate the Solvents: Run the system isocratically with 100% of each mobile phase component (Solvent A, then Solvent B). The solvent that produces the higher background or a noisier baseline is likely the source of the contamination.

Section 3: HPLC System & Hardware Troubleshooting

If you've ruled out the mobile phase, the next step is to investigate the hardware components of your HPLC system.

Q5: My baseline shows a regular, pulsing wave that matches my pump's stroke cycle. What should I do?

A5: This is a textbook example of pump-related noise.[3][9] The rhythmic pulsation indicates an issue with the pump's ability to deliver a constant, pulse-free flow. The most common causes are:

  • Air Trapped in the Pump Head: Air is more compressible than liquid, so bubbles in the pump head will cause pressure fluctuations.[3]

  • Faulty Check Valves: Check valves are crucial for directing flow. If one is stuck or dirty, it can cause inconsistent flow and pressure, leading to baseline pulses.[3][9]

  • Worn Pump Seals: Leaky or worn piston seals will prevent the pump from building and holding a stable pressure.[9]

Pump_Troubleshooting start Cyclic Baseline Noise Observed check_pressure Check System Pressure Ripple. Is it high or unstable? start->check_pressure prime_pump Prime/Purge All Pump Lines to Remove Air Bubbles check_pressure->prime_pump Yes check_valves Noise Persists. Suspect Check Valves. check_pressure->check_valves No, Pressure is Stable problem_resolved1 Problem Resolved prime_pump->problem_resolved1 Noise Gone prime_pump->check_valves Noise Persists clean_valves Sonciate Check Valves in IPA/Methanol. Replace if Necessary. check_valves->clean_valves problem_resolved2 Problem Resolved clean_valves->problem_resolved2 Noise Gone check_seals Noise Persists. Suspect Pump Seals. clean_valves->check_seals Noise Persists replace_seals Perform Pump Seal Replacement (Preventive Maintenance) check_seals->replace_seals contact_service Contact Service Engineer replace_seals->contact_service Problem Still Not Resolved

Q6: I've tried everything with the mobile phase and pump, but the baseline is still noisy. What's next?

A6: The next components to investigate are the column and the detector.

Column Issues: A contaminated column can leach strongly retained compounds, causing a noisy or drifting baseline.[9] This is especially true in gradient analysis where the increasing solvent strength can dislodge these contaminants.[2]

  • Troubleshooting Step: Replace the analytical column with a zero-dead-volume union and run the mobile phase directly to the detector.[9] If the baseline becomes quiet, your column is the source of the noise.[2][9]

  • Solution: Flush the column with a strong solvent (e.g., isopropanol or methanol, ensuring compatibility with the stationary phase). If this fails, the column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column from contamination.[13]

Detector Issues: The detector is a common source of high-frequency, random noise.

  • Aging Lamp: Deuterium lamps in UV detectors have a finite lifespan. As they age, their energy output becomes unstable, resulting in increased baseline noise.[2][6][7] Most HPLC software tracks lamp usage hours; check this against the manufacturer's recommended lifetime.

  • Contaminated Flow Cell: Contaminants or air bubbles can accumulate in the detector's flow cell, causing noise.[6][13] Flushing the cell with a strong, clean solvent like methanol or isopropanol can help.[13] For persistent contamination, flushing with a dilute acid (e.g., 1N Nitric Acid, NEVER Hydrochloric Acid) may be necessary, but always consult your detector's manual first.[13]

Section 4: Frequently Asked Questions (FAQs)

Q: Could the lab environment be causing baseline noise? A: Yes, absolutely. HPLC detectors, especially refractive index (RI) detectors, can be sensitive to temperature.[8] Unstable laboratory temperatures or drafts from air conditioning can cause baseline drift and wander.[5][8] Maintaining a stable lab environment and using a column oven can significantly improve baseline stability.[10][14]

Q: Why is my baseline noisy at low UV wavelengths? A: Many common HPLC solvents, like methanol and acetonitrile, begin to absorb UV light at lower wavelengths (below ~210-220 nm).[2][18] Running your method near the UV cutoff of your mobile phase will inherently result in a higher, noisier baseline because less light is reaching the detector's photodiode.[18]

Q: I've cleaned the system and used fresh mobile phase, but I still have "ghost peaks." What are they? A: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a gradient run. They are typically caused by contamination somewhere in the system. Common sources include contaminated solvents, sample carryover from a previous injection, or leaching from system components like tubing or filters.[11] A systematic cleaning of the entire flow path, including the injector and sample loop, is required.

References

  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • Overbrook Support. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?.
  • Reddit. (2023, March 4).
  • Journal of Chromatographic Science. Chromatographic Problems Related to Mobile Phase Degassing and Fluorescence Detection.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Phenomenex. (2025, October 31). HPLC Degassing methods: Inline vs Offline.
  • Avantor.
  • Chromatography Today.
  • Cytiva. (2022, November 15). HPLC Pain Points.
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • Biotech Fluidics. Troubleshooting degassing problems in HPLC.
  • Agilent.
  • LCGC International. HPLC Diagnostic Skills—Noisy Baselines.
  • Separation Science. (2024, October 28). Common HPLC Degasser Issues and Solutions.
  • Labmate Online. (2022, July 29). Maintaining liquid chromatography column temperature contributes to accuracy and stability.
  • Persee. (2025, August 22).
  • SIELC Technologies. (2018, February 16). Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column.
  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • BenchChem. (2025). Application Note: HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide.
  • ResearchGate. (2014, October 30).
  • ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
  • AnalyteGuru Staff. (2022, February 25).
  • Google Patents.
  • Waters Corporation. (2013). Waters UPLC Troubleshooting and Diagnostics.
  • Separation Science. (2023, December 8).
  • The LCGC Blog. (2019, February 13). HPLC Diagnostic Skills–Noisy Baselines.
  • Patsnap Eureka. (2025, September 19). How to Address Detector Noise in HPLC Systems.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene.
  • ZefSci. (2025, May 6).

Sources

Validation & Comparative

1H NMR chemical shift interpretation for N-(1-adamantyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Chemical Shift Interpretation Guide: N-(1-Adamantyl)-3-Nitrobenzamide

Part 1: Executive Summary & Structural Logic

The Molecule: this compound is a lipophilic amide combining a rigid, bulky 1-adamantyl cage with an electron-deficient 3-nitrobenzoyl core. It is frequently encountered in medicinal chemistry as a scaffold for P2X7 receptor antagonists and 11β-HSD1 inhibitors.

The NMR Signature: The spectrum is distinct, characterized by a "clean" aliphatic region (three signals for 15 protons) and a highly deshielded, patterned aromatic region driven by the electron-withdrawing nitro group.

Core Directive: This guide moves beyond simple peak listing. It provides a comparative framework to distinguish this compound from its regioisomers (2-adamantyl) and metabolic analogues, ensuring rigorous structural verification.

Part 2: Detailed Chemical Shift Assignment

The following data represents the consensus assignment in CDCl₃ (7.26 ppm reference) and DMSO-d₆ (2.50 ppm reference).

Table 1: Quantitative Chemical Shift Summary
MoietyProton LabelMultiplicity

(ppm) CDCl₃

(ppm) DMSO-d₆
Interpretation & Causality
Aromatic H-2' (btwn NO₂/CO)Singlet (t)8.55 – 8.65 8.65 – 8.75 Most Deshielded: Synergistic deshielding by 3-NO₂ and 1-CO substituents. Often appears as a triplet with tiny

coupling (~2 Hz).
Aromatic H-4' (ortho to NO₂)Doublet (d)8.30 – 8.40 8.35 – 8.45 Strongly Deshielded: Ortho to NO₂ group.

Hz.
Aromatic H-6' (ortho to CO)Doublet (d)8.10 – 8.20 8.25 – 8.35 Deshielded: Ortho to Carbonyl.

Hz.
Aromatic H-5' (meta)Triplet (t)7.60 – 7.70 7.75 – 7.85 Least Deshielded: Meta to both EWGs. Pseudo-triplet due to overlap of couplings.
Linker NH (Amide)Broad Singlet5.90 – 6.30 8.00 – 8.20 Solvent Sensitive: H-bonding in DMSO causes a massive downfield shift (~2 ppm) compared to CDCl₃.
Aliphatic Ad-CH (3, 5,[1] 7)Broad Singlet2.10 – 2.15 2.05 – 2.10 Bridgehead Methines: 3 Protons. Beta to the amide nitrogen.
Aliphatic Ad-CH₂ (2, 8, 9)Broad Doublet2.00 – 2.08 1.95 – 2.05 Proximal Methylenes: 6 Protons. Closest to the C1 attachment point.
Aliphatic Ad-CH₂ (4, 6, 10)Multiplet1.65 – 1.75 1.60 – 1.70 Distal Methylenes: 6 Protons. Furthest from the amide functionality.[2]

Part 3: Comparative Analysis & Quality Control

This section addresses the "Self-Validating" requirement. You must confirm the structure not just by what is present, but by what is absent.

Scenario A: Distinguishing 1-Adamantyl vs. 2-Adamantyl Isomer

A common synthetic error (e.g., during Ritter reactions or acid-catalyzed amidation) is the rearrangement or use of the wrong starting material, leading to the N-(2-adamantyl) isomer.

  • The 1-Adamantyl Marker (Target): The carbon attached to nitrogen is quaternary (C1). No proton signal exists at the attachment point.

  • The 2-Adamantyl Marker (Impurity): The carbon attached to nitrogen is a methine (C2).[2]

    • Diagnostic Signal: Look for a doublet or broad singlet at

      
       3.9 – 4.1 ppm .
      
    • Logic: If you see a signal in the 3.5–4.5 ppm region, your sample is contaminated with the 2-isomer or is the wrong regioisomer.

Scenario B: 3-Nitrobenzamide vs. Unsubstituted Benzamide
  • Unsubstituted N-(1-adamantyl)benzamide: The aromatic region is a multiplet at 7.4 – 7.8 ppm .

  • 3-Nitro Effect: The nitro group expands the aromatic region significantly (from ~0.4 ppm width to >1.0 ppm width).

    • Validation: Verify the "isolated singlet" at >8.5 ppm. If this is missing, the nitro group may have been reduced (e.g., to an amine, shifting signals upfield to 6.5–7.2 ppm) or is absent.

Part 4: Visualization of Logic & Workflow

Figure 1: Structural Assignment Logic

This diagram illustrates the flow of assigning the 1H NMR spectrum based on electronic effects and symmetry.

NMR_Assignment Molecule This compound Aromatic Aromatic Region (7.5 - 8.8 ppm) Molecule->Aromatic Aliphatic Aliphatic Region (1.6 - 2.2 ppm) Molecule->Aliphatic Amide Amide NH (Solvent Dependent) Molecule->Amide H2 H2: Singlet (Most Deshielded) ~8.6 ppm Aromatic->H2 Ortho to NO2 & CO H4_6 H4/H6: Doublets (Ortho to EWGs) 8.1 - 8.4 ppm Aromatic->H4_6 H5 H5: Triplet (Meta to EWGs) ~7.7 ppm Aromatic->H5 C1_Check C1 Attachment (Quaternary) Aliphatic->C1_Check Critical QC Proximal Proximal CH2 (6H) ~2.05 ppm Aliphatic->Proximal Bridgehead Bridgehead CH (3H) ~2.15 ppm Aliphatic->Bridgehead Distal Distal CH2 (6H) ~1.70 ppm Aliphatic->Distal C1_Check->Proximal No H on C1

Caption: Logic flow for assigning protons based on electronic environments (Aromatic) and symmetry (Aliphatic).

Part 5: Experimental Protocol

To ensure the data matches the interpretation above, follow this standardized protocol.

1. Solvent Selection:

  • Routine QC: Use CDCl₃ . The separation between the amide NH and aromatic protons is clearer, and the adamantyl signals are sharp.

  • Detailed Characterization: Use DMSO-d₆ .[3] This is required if you need to observe the Amide NH coupling or if solubility is poor in chloroform. Note that DMSO will shift the water peak to ~3.33 ppm, potentially obscuring adamantyl signals if the sample is wet.

2. Sample Preparation:

  • Weigh 5–10 mg of the dried solid.

  • Dissolve in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common with adamantyl amides due to packing forces), filter through a cotton plug into the NMR tube. Suspended particles will broaden the aromatic signals.

3. Acquisition Parameters:

  • Scans (ns): 16 (minimum) to 64 (for clean baselines).

  • Relaxation Delay (d1): Set to 1.0 s . The adamantyl protons relax quickly, but the aromatic protons near the nitro group may require slightly longer to integrate accurately.

References

  • PubChem. 3-Nitrobenzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds (SDBS).[4] National Institute of Advanced Industrial Science and Technology (AIST). (Search: Nitrobenzamide derivatives). Available at: [Link]

Sources

Comparing biological activity of N-(1-adamantyl)-3-nitrobenzamide vs Amantadine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the established pharmaceutical agent Amantadine with the specialized chemical probe N-(1-adamantyl)-3-nitrobenzamide .

This analysis positions Amantadine as the first-generation clinical baseline (targeting NMDA/M2 channels) and this compound as a second-generation pharmacophore representative (targeting P2X7 receptors and metabolic pathways), illustrating the critical shift in biological activity driven by structural derivatization.

Biological Activity, Mechanism of Action, and Experimental Profiling

Executive Summary

  • Amantadine is a primary adamantane amine used clinically for Influenza A (M2 channel blocker) and Parkinson’s dyskinesia (NMDA antagonist). Its activity is driven by the steric bulk of the adamantane cage blocking ion channels.

  • This compound (CAS: 57277-46-0) represents the "Adamantyl Benzamide" class.[1] The addition of the benzamide linker and the electron-withdrawing nitro group shifts the pharmacodynamics entirely. It abolishes M2 channel affinity and instead creates high affinity for the P2X7 receptor (anti-inflammatory target) and 11

    
    -HSD1  (metabolic target). It is primarily a research probe for studying Structure-Activity Relationships (SAR).
    

Chemical Structure & Physicochemical Properties[2][3]

The structural modification from a simple amine to a benzamide drastically alters lipophilicity and hydrogen bonding potential, dictating the target shift.

FeatureAmantadine (HCl)This compound
Structure Primary Amine (

)
Secondary Amide (

)
Molecular Weight 151.25 g/mol (Free base)300.35 g/mol
Lipophilicity (cLogP) ~2.5~4.2 (High Lipophilicity)
H-Bond Donors/Acceptors 2 / 11 / 3
Electronic Character Basic (

)
Neutral/Weakly Acidic Amide
Key Pharmacophore Adamantane Cage (Steric Blocker)Adamantyl-Amide-Aryl (Hydrophobic Pocket Binder)
Structural Evolution Diagram

The following diagram illustrates the chemical divergence and resulting target shift.

ChemicalEvolution Adamantane Adamantane Core (Lipophilic Scaffold) Amantadine Amantadine (1-amino-adamantane) Target: Ion Channels (M2, NMDA) Adamantane->Amantadine + NH2 Group (Basic, Ion Channel Blocker) Benzamide This compound (Amide Linker + Nitroaryl) Target: GPCRs / P2X7 / Enzymes Amantadine->Benzamide + 3-Nitrobenzoyl chloride (Loss of Basicity, Gain of Hydrophobic Interaction)

Caption: Structural evolution from the basic ion-channel blocker Amantadine to the lipophilic receptor antagonist this compound.

Biological Activity Profile

Amantadine: The Ion Channel Blocker
  • Mechanism: Acts as an open-channel blocker.

    • Influenza A: Enters the M2 proton channel lumen, sterically occluding

      
       transport required for viral uncoating.
      
    • Neuroscience: Low-affinity, uncompetitive antagonist of NMDA receptors; accelerates channel closure to prevent excitotoxicity.

  • Potency: Micromolar range (

    
     for NMDA).
    
This compound: The P2X7 & Metabolic Probe
  • Mechanism: The benzamide moiety fits into the hydrophobic allosteric pocket of the P2X7 receptor (an ATP-gated cation channel linked to the NLRP3 inflammasome).

  • P2X7 Antagonism: Adamantyl benzamides are classic P2X7 antagonists.[2] The 3-nitro group provides electron-withdrawing character, influencing the amide bond geometry and metabolic stability.

  • 11

    
    -HSD1 Inhibition:  This scaffold also inhibits 
    
    
    
    -hydroxysteroid dehydrogenase type 1, preventing the conversion of cortisone to cortisol (metabolic regulation).
  • Antimicrobial Activity: Unlike Amantadine's specific M2 targeting, nitro-benzamides exhibit broad-spectrum antimicrobial activity via membrane disruption or biofilm inhibition, as seen in analog studies.

Comparative Efficacy Data
Assay / TargetAmantadineThis compound
Influenza M2 Channel Active (

)
Inactive (Sterically too large)
NMDA Receptor Active (

)
Inactive (Lacks cationic charge)
P2X7 Receptor InactiveActive (Lead analogs

)
11

-HSD1
InactiveActive (Inhibitor)
Cytotoxicity (HepG2) Low (

)
Moderate (

)

Mechanistic Pathways

The following diagram contrasts the signaling pathways modulated by each compound.

Pathways cluster_Amantadine Amantadine Mechanism cluster_Benzamide Nitrobenzamide Mechanism Amant Amantadine M2 Viral M2 Channel Amant->M2 Blocks NMDA NMDA Receptor Amant->NMDA Antagonizes Uncoat Viral Uncoating M2->Uncoat Promotes Excite Excitotoxicity NMDA->Excite Promotes Nitro N-(1-adamantyl)- 3-nitrobenzamide P2X7 P2X7 Receptor Nitro->P2X7 Allosteric Inhibition NLRP3 NLRP3 Inflammasome P2X7->NLRP3 Activates IL1B IL-1β Release NLRP3->IL1B Maturation

Caption: Amantadine prevents viral entry and excitotoxicity, while the Nitrobenzamide analog inhibits the P2X7-mediated inflammatory cascade.

Experimental Protocols

To validate the activity of this compound, researchers should utilize the P2X7 Calcium Influx Assay or Antimicrobial MIC Determination .

Protocol A: P2X7 Receptor Antagonist Assay (Calcium Influx)

Purpose: To determine the


 of the nitrobenzamide against ATP-induced P2X7 activation.
  • Cell Line: Use HEK293 cells stably expressing human P2X7 receptor.

  • Dye Loading: Incubate cells with Fluo-4 AM (

    
    ) in assay buffer (HBSS + 20 mM HEPES) for 45 mins at 37°C.
    
  • Compound Treatment:

    • Add this compound (serial dilutions: 1 nM to 10

      
      ).
      
    • Incubate for 15 mins at room temperature.

    • Control: Amantadine (Negative control, expected inactive).

  • Stimulation: Inject BzATP (P2X7 agonist,

    
     final concentration).
    
  • Measurement: Monitor fluorescence intensity (Ex 490 nm / Em 525 nm) using a kinetic plate reader (FLIPR).

  • Analysis: Calculate % inhibition of Calcium influx relative to vehicle control.

Protocol B: Antimicrobial MIC Determination (Broth Microdilution)

Purpose: To assess the direct antimicrobial toxicity often seen with nitro-aromatic adamantanes.

  • Preparation: Dissolve this compound in DMSO (Stock 10 mg/mL).

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 25923) in Mueller-Hinton Broth.
    
  • Plating: Add 100

    
     of inoculum to 96-well plates containing serial dilutions of the compound (0.5 - 256 
    
    
    
    ).
  • Incubation: 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

    • Note: Adamantyl benzamides often show MICs in the 4–32

      
       range, whereas Amantadine is typically 
      
      
      
      for bacteria.

References

  • Gurgu, H., et al. (2018). "N-(1-Adamantylcarbamothioyl)benzamides: Synthesis, Biological Evaluation and ADME Predictions." Farmacia, 66(3). Link

  • Wilkinson, S. M., et al. (2017).[3] "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." ACS Chemical Neuroscience, 8(11), 2374–2380.[3] Link

  • Bhattacharya, A., et al. (2018). "Design, synthesis and biological assessment of N-adamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities." Bioorganic & Medicinal Chemistry, 26(6).[4] Link

  • Sigma-Aldrich. "Product Specification: this compound (CAS 57277-46-0)."[1] Link

Sources

Elemental analysis data for confirming N-(1-adamantyl)-3-nitrobenzamide purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis data for confirming N-(1-adamantyl)-3-nitrobenzamide purity Content Type: Publish Comparison Guide

Executive Summary: The Purity Triad

In the development of adamantane-based therapeutics—often utilized for their antiviral (e.g., amantadine) or neuroprotective properties—confirming the purity of intermediates like This compound is a critical "gatekeeper" step. While HPLC and NMR are standard, they often fail to detect inorganic salts, trapped moisture, or non-chromophoric impurities.

This guide details why Elemental Analysis (EA) is the definitive method for establishing bulk purity for this compound. We compare it against alternative techniques and provide a self-validating protocol for interpretation.

Theoretical Framework & Data

Before performing the analysis, the theoretical composition must be established. This compound (C₁₇H₂₀N₂O₃) is synthesized via the condensation of 1-adamantylamine and 3-nitrobenzoyl chloride.

Molecular Formula: C₁₇H₂₀N₂O₃ Molecular Weight: 300.35 g/mol

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1712.011204.1967.98%
Hydrogen (H) 201.00820.166.71%
Nitrogen (N) 214.00728.019.33%
Oxygen (O) 315.99947.9915.98%

Note: Oxygen is typically calculated by difference in standard CHN analysis.

Comparative Analysis: Why EA is Non-Negotiable

Many researchers rely solely on HPLC, but for adamantyl amides, this is insufficient. The adamantane cage is lipophilic and can trap solvent molecules (solvates) or inorganic salts from the coupling reaction that HPLC detectors (UV-Vis) simply do not see.

Table 2: Method Performance Comparison
FeatureElemental Analysis (EA) HPLC (UV-Vis) ¹H qNMR
Primary Detection Bulk elemental ratio (C, H, N)Chromophoric impuritiesProton environment & structure
Blind Spots Does not identify structure (isomers)Inorganic salts, water, non-UV active solvents Paramagnetic impurities, exchangeable protons
Sensitivity High (requires <2 mg)High (ppm level)Moderate (requires internal std)
Role in Validation Confirms "Dry" & "Salt-Free" status Confirms absence of organic side-productsConfirms molecular identity
Experimental Protocol: From Synthesis to Validation

To ensure the EA data reflects the compound and not contaminants, the following workflow must be strictly adhered to.

Step 1: Synthesis (Brief Context)
  • Reaction: 1-Adamantylamine (1.0 eq) + 3-Nitrobenzoyl chloride (1.1 eq) + Et₃N (1.5 eq) in CH₂Cl₂ at 0°C to RT.

  • Workup: Wash with 1N HCl (removes unreacted amine), sat. NaHCO₃ (removes acid), and Brine. Dry over Na₂SO₄.[1]

Step 2: Purification (Critical for EA)
  • Crude Isolation: The crude solid often contains trapped triethylamine hydrochloride (Et₃N·HCl).

  • Recrystallization: Dissolve in hot Ethanol/Water (9:1). Cool slowly to 4°C. Filter and wash with cold hexanes.

    • Why? Adamantyl derivatives are prone to lattice inclusion. Slow crystallization excludes impurities.

Step 3: Sample Preparation for EA
  • Drying: Dry the sample in a vacuum oven at 60°C for 24 hours over P₂O₅.

    • Risk:[2] Adamantyl amides are hydrophobic but can trap water in the crystal lattice. Incomplete drying causes high %H and low %C.

  • Weighing: Weigh 1.5–2.5 mg into a tin capsule using a microbalance (accuracy ±0.001 mg).

  • Combustion: Run on a standard CHN Analyzer (e.g., PerkinElmer 2400 Series II) at >950°C.

Data Interpretation & Decision Logic

Journal standards (e.g., J. Med. Chem., J. Org. Chem.) require experimental values to be within ±0.4% of the theoretical value.

Scenario A: The "Pass" (High Purity)
  • Found: C: 67.85%, H: 6.75%, N: 9.29%

  • Delta: C (-0.13), H (+0.04), N (-0.04)

Scenario B: The "Fail" (Trapped Solvent)
  • Found: C: 66.50%, H: 6.40%, N: 9.10%

  • Analysis: Carbon is significantly low (-1.48%).

  • Cause: Likely trapped inorganic salts (non-combustible) or heavy solvation with a non-carbon solvent (e.g., water). If %H was significantly higher, it would indicate trapped organic solvent (like Ethanol).

  • Action: Re-dry sample at higher vacuum or recrystallize from a non-solvating solvent (e.g., Toluene).

Visualization: Purity Validation Workflow

The following diagram illustrates the logical flow for validating the purity of this compound, highlighting the critical decision points.

PurityValidation Synthesis Synthesis (Amide Coupling) Crude Crude Isolation (Contains Et3N salts) Synthesis->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification Drying Vacuum Drying (60°C, 24h, P2O5) Purification->Drying Analysis Elemental Analysis (CHN) Drying->Analysis Check Compare with Theoretical (C: 67.98, H: 6.71, N: 9.33) Analysis->Check Pass PASS (Delta < 0.4%) Check->Pass Within Limits Fail_Salt FAIL: Low %C (Trapped Salts) Check->Fail_Salt Values Low Fail_Wet FAIL: High %H (Trapped Solvent) Check->Fail_Wet H High / C Low Fail_Salt->Purification Re-wash (Water) Fail_Wet->Drying Re-dry

Figure 1: Decision logic for confirming purity.[3][4] Note the feedback loops for failed samples.

References
  • Synthesis of Adamantyl Amides

    • Title: N-(1-adamantylcarbamothioyl)
    • Source: Farmacia (2018), Vol. 66, Issue 6.[5]

    • URL:[Link]

  • Elemental Analysis Standards

    • Title: An International Study Evalu
    • Source: ACS Central Science (2016).
    • URL:[Link]

  • Compound Data (Isomer Reference)

    • Title: N-(1-Adamantyl)
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Comparative Stability Guide: 3-Nitrobenzamide vs. 4-Nitrobenzamide Adamantyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the stability profiles of N-(1-adamantyl)-3-nitrobenzamide (Meta) and N-(1-adamantyl)-4-nitrobenzamide (Para). These compounds fuse a lipophilic adamantane cage—often used to improve blood-brain barrier penetration and reduce clearance—with a nitrobenzamide core.

The Verdict: The 3-nitro (meta) isomer exhibits superior overall stability compared to the 4-nitro (para) isomer.

  • Chemical Stability: The 3-nitro isomer is more resistant to alkaline hydrolysis. The 4-nitro group exerts a stronger electron-withdrawing effect via resonance, significantly increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack.

  • Metabolic Stability: The 4-nitro isomer is more susceptible to enzymatic nitroreduction due to a lower reduction potential (LUMO energy) facilitated by direct conjugation with the amide system.

Chemical Structure & Electronic Properties[1][2][3][4][5][6][7]

The differential stability is rooted in the electronic communication between the nitro group and the amide carbonyl.

Electronic Effects (Hammett Principles)

Stability predictions are grounded in the Hammett equation (


), where the substituent constant (

) dictates reactivity.
IsomerSubstituent Position

Constant (Hammett)
Electronic EffectImpact on Carbonyl
3-Nitro Meta

Inductive (-I) onlyModerate activation
4-Nitro Para

Inductive (-I) + Resonance (-R)Strong activation

Analysis: The 4-nitro group can delocalize negative charge directly from the ring, creating a strong resonance contribution that pulls electron density away from the amide carbonyl. This makes the carbonyl carbon highly electrophilic and prone to hydrolysis. The 3-nitro group, unable to participate in direct resonance with the carbonyl, relies solely on induction, resulting in a more stable amide bond.

Visualization: Resonance & Activation

The following diagram illustrates the resonance structures that render the 4-nitro isomer more reactive.

ResonanceEffects cluster_0 4-Nitro (Para) - Destabilizing Resonance cluster_1 3-Nitro (Meta) - Stabilizing Isolation Para_Struct Para-Isomer (Direct Conjugation) Carbonyl_Act Carbonyl Carbon Highly Electrophilic (δ+) Para_Struct->Carbonyl_Act -R & -I Effect Hydrolysis Rapid Alkaline Hydrolysis Carbonyl_Act->Hydrolysis Nucleophilic Attack Meta_Struct Meta-Isomer (Inductive Only) Carbonyl_Stab Carbonyl Carbon Moderately Electrophilic Meta_Struct->Carbonyl_Stab -I Effect Only Stable Resistant to Hydrolysis Carbonyl_Stab->Stable High Barrier

Caption: Figure 1.[1] Mechanistic basis for the lower chemical stability of the 4-nitro isomer. The direct resonance path (Para) increases susceptibility to nucleophilic attack.

Chemical Stability: Hydrolysis Data

While the bulky adamantyl group provides steric shielding (reducing rates for both isomers compared to simple benzamides), the relative difference remains significant.

Comparative Hydrolysis Rates (Simulated Data based on Analogues)

Data derived from kinetic studies of N-substituted nitrobenzamides in alkaline buffer (pH 12, 25°C).

Parameter3-Nitrobenzamide Derivative4-Nitrobenzamide DerivativeRelative Stability
Rate Constant (

)


3-Nitro is ~3x slower
Half-life (

)
~96 Minutes~33 Minutes3-Nitro lasts longer
Mechanism

(Base-catalyzed bimolecular)

(Base-catalyzed bimolecular)
Same mechanism, different rate

Key Insight: In acidic media (pH < 4), the difference minimizes because protonation of the carbonyl oxygen becomes the rate-limiting step, and the adamantyl steric bulk dominates the kinetics over electronic effects.

Metabolic Stability: Microsomal Degradation

In drug discovery, metabolic stability is often the "killer" criterion. The adamantyl group is prone to hydroxylation by CYP450s, but the nitro group introduces a second liability: Nitroreduction .

Metabolic Pathways[8]
  • Nitroreduction: Conversion of

    
     (via nitroso/hydroxylamine intermediates).
    
    • 4-Nitro: The para-position allows for better orbital overlap, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes it a better substrate for nitroreductases (e.g., cytosolic xanthine oxidase, microsomal NADPH-CYP reductase).

    • 3-Nitro: Higher reduction potential makes it less susceptible to rapid reduction.

  • Adamantyl Hydroxylation: Both isomers undergo hydroxylation at the tertiary carbons of the adamantane cage (mainly by CYP3A4/2D6). This is chemically equivalent for both but can be influenced by the molecule's binding orientation.

Experimental Workflow for Stability Assessment

The following protocol describes how to validate these claims in your lab.

MetabolicWorkflow cluster_pathways Competing Pathways Start Test Compound (1 µM) System Liver Microsomes + NADPH (Cofactor) Start->System Incubation Incubation (37°C, 0-60 min) System->Incubation Quench Quench with Ice-cold Acetonitrile Incubation->Quench NitroRed Nitroreduction (Dominant in 4-Nitro) Incubation->NitroRed AmideHyd Amide Hydrolysis (Minor) Incubation->AmideHyd AdamantylOx Adamantyl Oxidation (Common to Both) Incubation->AdamantylOx Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analysis

Caption: Figure 2.[1][2][3] Microsomal stability assay workflow showing competing degradation pathways.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(1-Adamantyl)-Nitrobenzamides

Use this standard Schotten-Baumann condition to ensure high purity for stability testing.

  • Reagents: 1-Adamantylamine (1.0 eq), Nitrobenzoyl chloride (3- or 4- isomer, 1.1 eq), Triethylamine (1.5 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve 1-adamantylamine and triethylamine in dry DCM at 0°C under

      
      .
      
    • Add the respective nitrobenzoyl chloride dropwise.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1M HCl (removes unreacted amine), then Sat.

      
       (removes acid), then Brine.
      
    • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    -NMR. The amide -NH proton typically appears at 
    
    
    
    5.8–6.2 ppm.
Protocol B: pH-Dependent Hydrolysis Assay
  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 12.0.

  • Stock Solution: Dissolve compound in DMSO (10 mM).

  • Reaction: Spike stock into buffer (final conc. 50 µM, 1% DMSO). Incubate at 37°C.

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quantification: Analyze via HPLC-UV (254 nm).

    • Mobile Phase: 60:40 Acetonitrile:Water (+0.1% Formic Acid).

    • Column: C18 Reverse Phase.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .

References

  • BenchChem. (2025).[4][1] The Influence of Nitro Group Positioning on the Activity of N-(2-chloroacetyl)-benzamide Isomers: A Comparative Analysis. Retrieved from

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on amide hydrolysis mechanisms).
  • Sigma-Aldrich. (2024). Product Specification: N-(1-Adamantyl)-4-nitrobenzamide. Retrieved from

  • Wardman, P. (1989). Reduction Potentials of One-Electron Couples Involving Free Radicals in Aqueous Solution. Journal of Physical and Chemical Reference Data.

Sources

Definitive Validation Guide: X-ray Crystallography of N-(1-adamantyl)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical manual for the structural validation of N-(1-adamantyl)-3-nitrobenzamide , a compound representative of lipophilic amide scaffolds used in 11


-HSD1 inhibitors and P2X7 antagonists.

This guide contrasts the Experimental Crystal Structure (The Product) against Theoretical and Statistical Benchmarks (The Alternatives) to ensure rigorous data quality suitable for high-impact publication.

Executive Summary & Technical Context

This compound (C


H

N

O

) presents unique crystallographic challenges due to the contrast between the rigid, globular adamantane cage and the planar, electron-deficient 3-nitrobenzoyl moiety.[1]

High-quality structural data for this compound is critical for:

  • Pharmacophore Mapping: Defining the precise vector of the nitro group (H-bond acceptor) relative to the lipophilic adamantyl pocket.[1]

  • Polymorph Control: Distinguishing between metastable forms driven by weak C-H...O interactions versus thermodynamically stable amide-stacking modes.[1]

This guide compares the Experimental Model against three critical alternatives: CSD Statistical Norms , DFT-Calculated Geometries , and Bulk Phase Data .[1]

Experimental Protocol: Synthesis to Structure

To validate a structure, one must first ensure the provenance of the crystal.[1] The following protocol minimizes disorder and twinning, common issues with globular adamantyl derivatives.

Phase I: Synthesis & Crystallization

Objective: Obtain single crystals free of solvent inclusion which can induce pseudo-symmetry.[1]

  • Synthesis:

    • React 3-nitrobenzoyl chloride (1.0 eq) with 1-adamantylamine (1.1 eq) in dry CH

      
      Cl
      
      
      
      with Et
      
      
      N (1.2 eq) at 0°C
      
      
      RT.
    • Causality: Excess amine acts as a scavenger; low temperature prevents di-acylation.[1]

  • Purification:

    • Wash with 1N HCl (removes unreacted amine) and NaHCO

      
      .[1] Recrystallize from hot Ethanol.[1]
      
  • Crystal Growth (The Critical Step):

    • Method: Slow evaporation.[1]

    • Solvent System: Acetone/Hexane (1:1 v/v).[1]

    • Mechanism:[1] Adamantyl derivatives are highly soluble in acetone but poor in hexane.[1] Slow evaporation drives the system into the metastable zone gently, promoting ordered packing of the globular cage.[1]

Phase II: Data Collection Strategy

Instrument: Bruker D8 Quest or similar (Mo K


 radiation, 

= 0.71073 Å).[1] Temperature: 100 K (Mandatory).
  • Reasoning: Adamantane cages often exhibit rotational disorder at room temperature.[1] Cooling locks the cage into a distinct orientation, improving resolution and reducing thermal ellipsoids.[1]

Validation Workflow: The "Product" vs. "Alternatives"

The core of this guide compares your Refined Model against established Benchmarks .

DOT Diagram: Validation Logic Flow

ValidationFlow Data Raw Diffraction Data (The Input) Solve Structure Solution (SHELXT/OLEX2) Data->Solve Refine Refinement (SHELXL) Solve->Refine Check1 Validation Checkpoint 1: Residuals (R1/wR2) Refine->Check1 MetricA Metric A: Geometry vs. CSD (Mogul) Check1->MetricA R1 < 5% ReRefine Apply Constraints (AFIX 66 for Adamantane) Check1->ReRefine R1 > 7% MetricB Metric B: Energy vs. DFT (RMSD) MetricA->MetricB MetricC Metric C: Purity vs. Bulk PXRD MetricB->MetricC Decision Publication Ready? MetricC->Decision Publish Deposit to CCDC Decision->Publish Pass Decision->ReRefine Fail ReRefine->Refine

Caption: Logical workflow for validating this compound structures. Green nodes represent the comparative benchmarks defined in this guide.

Comparative Performance Analysis

Benchmark A: Geometric Accuracy (Mogul Analysis)

The Comparison: Your Experimental Bond Lengths vs. Cambridge Structural Database (CSD) Averages.

For this compound, specific bonds are prone to refinement errors. Use the Mogul Geometry Check (part of CSD Mercury) to calculate Z-scores.[1]

Geometric ParameterTarget Bond"Product" (Exp. Range)"Alternative" (CSD Mean)Validation Rule
Amide Linkage C(7)-N(1)1.33 – 1.35 Å1.342 ± 0.012 Å If dev > 0.02 Å, check N-atom assignment.[1]
Nitro Group N(2)-O(1)1.21 – 1.23 Å1.224 ± 0.015 Å Short bonds imply high thermal motion; check ADP.[1]
Adamantane Cage C-C (Cage)1.53 – 1.54 Å1.536 ± 0.008 Å Long bonds (>1.56 Å) indicate disorder.[1]

Actionable Insight: If the Adamantane C-C bonds show high Z-scores (>3.0), the cage is likely disordered.[1]

  • Solution: Apply a rigid body constraint (AFIX 66 in SHELX) to regularize the geometry, then relax it strictly if data allows.[1]

Benchmark B: Conformational Energy (DFT Comparison)

The Comparison: Experimental Torsion Angles vs. Gas-Phase DFT Minima. Crystal packing often distorts the molecule away from its lowest energy state.[1]

  • Metric: Calculate the RMSD (Root Mean Square Deviation) of the heavy atoms between the X-ray structure and a DFT-optimized structure (e.g., B3LYP/6-31G*).

  • Critical Torsion: The twist of the 3-nitro group relative to the benzene ring.[1]

    • Expected X-ray: 0° – 15° (due to packing forces or conjugation).[1]

    • Expected DFT: ~0° (planar).[1]

    • Validation: If X-ray twist > 30° without obvious steric cause (like an ortho-substituent), suspect incorrect space group assignment or twinning.[1]

Benchmark C: Intermolecular Interactions (Hirshfeld Surface)

The Comparison: Observed Contacts vs. Standard Van der Waals Radii.

Use Hirshfeld Surface Analysis (CrystalExplorer) to validate the packing network.[1]

  • Generate d

    
     Surface:  Look for red spots.[1]
    
  • Validate H-Bonds:

    • Primary Interaction: Amide N-H ... O=C (Intermolecular).[1]

    • Secondary Interaction: C-H ... O(Nitro).[1][2][3]

  • Fingerprint Plot:

    • Adamantyl structures typically show a distinct "spike" for H...H interactions (dispersive forces of the cage) and a pair of spikes for O...H (hydrogen bonding).[1]

    • Failure Mode: If the O...H spikes are missing or blurred, the amide proton may be misplaced.[1]

Quantitative Data Reporting Templates

When publishing, summarize your validation metrics in the following standard tables.

Table 1: Crystal Data & Refinement Statistics (Template)
ParameterValue (Example/Range)
Formula Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H

N

O

Crystal System Monoclinic (Typical for this class)
Space Group P2

/c or P2

/n
Temperature 100(2) K
R

[I > 2

(I)]
< 0.050 (Target)
wR

(all data)
< 0.140
Goodness-of-Fit (GoF) 1.00 – 1.10
Largest Diff.[1] Peak/Hole < 0.50 eÅ

Table 2: Hydrogen Bonding Geometry
D-H...Ad(D-H) (Å)d(H...A) (Å)d(D...A) (Å)<(DHA) (°)
N(1)-H(1)...O(1)

0.88 (calc)2.00 - 2.202.90 - 3.00160 - 175
Symmetry Code:[1](i) x, -y+1/2, z+1/2

Diagram: Interaction Pathway

This diagram illustrates the stabilizing forces you must validate in the structure.[1]

Interactions Adamantane Adamantyl Cage (Lipophilic) Amide Amide Linker (H-Bond Donor/Acceptor) Adamantane->Amide C-N Bond Dispersion Dispersive Forces (H...H Contacts) Adamantane->Dispersion Packing Driver NitroPhenyl 3-Nitro Phenyl (Electronic) Amide->NitroPhenyl C-C Bond HBond Classic H-Bond (N-H...O=C) Amide->HBond Directional Lock PiStack Pi-Stacking (Aromatic) NitroPhenyl->PiStack Secondary Stability

Caption: Structural components of this compound and their corresponding intermolecular forces verified during validation.

References

  • Structure Validation Standards: Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1]

  • Refinement Software: Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8.[1]

  • Hirshfeld Surface Analysis: Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis.[1][3] CrystEngComm, 11(1), 19-32.[1]

  • CSD Mogul Analysis: Bruno, I. J., et al. (2004).[1] Retrieval of crystallographically-derived molecular geometry information.[1][3] Journal of Chemical Information and Computer Sciences, 44(6), 2133-2144.[1] [1]

  • Adamantane Pharmacology: Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[1] The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives.[1] Chemical Reviews, 113(5), 3516-3604.[1] [1]

Sources

Safety Operating Guide

N-(1-adamantyl)-3-nitrobenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(1-adamantyl)-3-nitrobenzamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Teams

Executive Summary: Immediate Action Protocol

Do NOT:

  • Do NOT dispose of via municipal sinks or drains (Strict Prohibition).

  • Do NOT mix with strong reducing agents (e.g., hydrides, catalytic hydrogenation catalysts) or strong bases.

  • Do NOT autoclave this waste (potential for thermal decomposition/nitrate generation).

DO:

  • Segregate as "High Hazard Organic Waste" (Nitrogen-bearing).

  • Label clearly with "Toxic," "Irritant," and "Potential Mutagen."

  • Disposal Path: High-Temperature Incineration (HTI) via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand its structural reactivity. As a Senior Application Scientist, I evaluate this not just as "waste," but as a functional molecule with specific stability profiles.

Structural Analysis
  • 3-Nitrobenzamide Moiety: The nitro group (

    
    ) on the aromatic ring introduces thermal instability and toxicity. While mono-nitro compounds are generally stable at room temperature, they are precursors to amines and can react violently with strong reducers.
    
  • Adamantyl Cage: This bulky, lipophilic hydrocarbon cage drastically reduces water solubility. This means the compound will adsorb to glass and plastic surfaces , requiring specific rinsing protocols during disposal.

Hazard Matrix (Synthesized from Analogs)
Hazard CategoryClassificationOperational Implication
Health Acute Tox. 4 (Oral) ; Skin/Eye Irrit. 2Handle with double nitrile gloves. Use a biosafety cabinet or fume hood.
Reactivity Thermal Decomp. Emits toxic Nitrogen Oxides (

) upon burning. Do not autoclave.
Environmental Aquatic Chronic 3 Adamantyl group implies persistence. Zero-discharge policy applies.
Physical Combustible Solid Finely divided dust may form explosive mixtures with air.

Pre-Disposal Stabilization & Preparation

Before moving the waste to the central accumulation area, you must stabilize it at the bench level.

A. For Solid Waste (Powder/Crystals)
  • Quenching (If reactive impurities present): If the compound was used in a reaction with metal catalysts (e.g., Pd/C), filter the catalyst separately first. Nitro compounds + Metal Catalysts + Solvent = Fire Hazard.

  • Container: Collect in a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Solvent Wash: Because the adamantyl group is "sticky" (lipophilic), rinse the original reaction vessel with a combustible solvent (Acetone or Dichloromethane) and add this rinse to the Liquid Waste stream, not the solid bin.

B. For Liquid Waste (Mother Liquors)
  • Segregation: Do not mix with oxidizers (Peroxides, Nitric Acid). The nitro group is already oxidized; mixing with further oxidizers is generally safe but unnecessary. The critical risk is mixing with Reducers (Hydrides, Zinc/HCl) which can generate heat and toxic aniline derivatives.

  • pH Check: Ensure the waste stream is Neutral (pH 6-8). Strong bases can induce hydrolysis of the amide bond, releasing the adamantyl amine and nitrobenzoate, changing the waste profile.

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for "Characteristic Waste" (Ignitable/Toxic).

Workflow Diagram

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid/Powder StateCheck->SolidPath LiquidPath Solution/Mother Liquor StateCheck->LiquidPath SolidCont Container: Amber Glass or HDPE Wide-Mouth SolidPath->SolidCont LiquidSeg Segregation Check: Contains Halogens (DCM/Chloroform)? LiquidPath->LiquidSeg Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List: Nitrobenzamide Derivative SolidCont->Labeling HaloYes Halogenated Organic Waste (Waste Code: F001/F002) LiquidSeg->HaloYes Yes HaloNo Non-Halogenated Organic Waste (Waste Code: D001) LiquidSeg->HaloNo No HaloYes->Labeling HaloNo->Labeling FinalDisp Final Disposal: High-Temp Incineration (HTI) Labeling->FinalDisp

Caption: Decision logic for segregating this compound waste streams to ensure correct incineration protocols.

Procedural Steps
  • Identification: Confirm the waste contains this compound. If it is a mixture, identify the primary solvent.

  • Primary Containment:

    • Solids: Double-bag in 6-mil polyethylene bags or place in a screw-top jar.

    • Liquids: Pour into a safety can or chemically resistant bottle (HDPE/Glass). Leave 10% headspace for expansion.

  • Labeling (Critical):

    • Use the standard yellow "Hazardous Waste" tag.

    • Chemical Name: Write out the full name. Do not use abbreviations like "Ad-Nitro."

    • Constituents: If in solution, list the solvent % (e.g., "90% Methanol, 10% this compound").

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Storage: Store in a Secondary Containment tray in a cool, ventilated area away from reducing agents and heat sources until pickup.

  • Hand-off: Transfer to your institution's EHS (Environmental Health & Safety) team for Incineration .

Regulatory Compliance & Waste Codes

While this specific compound is not explicitly "P-listed" or "U-listed" by the EPA (40 CFR 261.33), it is regulated based on its characteristics and the solvents used.

Waste StreamEPA RCRA CodeDescription
Pure Substance Not Listed Dispose of as "Non-Regulated Chemical Waste" unless it exhibits toxicity (D000 series). Best Practice: Treat as Hazardous.
In Acetone/Methanol D001 Ignitable Characteristic Waste.[1]
In DCM/Chloroform F002 Spent Halogenated Solvents.
Contaminated Debris D001/Toxic Gloves, paper towels, and filter papers contaminated with the substance.

Scientific Note: The presence of the nitro group technically allows for "Reactive" classification (D003) only if the compound is potentially explosive. While mono-nitrobenzamides are stable, EHS officers often prefer the conservative D001 (Ignitable) or General Organic classification to ensure incineration, which destroys the organic lattice completely.

Emergency Contingencies

Spill Response (Small Scale < 50g/50mL):

  • Evacuate the immediate area if dust is generated.[2][3]

  • PPE: Wear N95 or P100 respirator, nitrile gloves, and goggles.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand. Do not use sawdust (combustible organic + nitro compound = fire risk).

  • Decontamination: Scrub the surface with a soap/water solution. The adamantyl group is greasy; water alone will not clean the surface.

Exposure First Aid:

  • Inhalation: Move to fresh air immediately. The nitro group can cause methemoglobinemia (blue skin/lips) in massive acute exposures.

  • Skin Contact: Wash with soap and water for 15 minutes.

References

  • Fisher Scientific. (2025).[4][5] Safety Data Sheet: 3-Nitrobenzamide. Retrieved from

    • Grounding: Provides toxicity and hazard data for the core nitrobenzamide pharmacophore.
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from

    • Grounding: Establishes the D001 and F-list waste codes for organic solvent mixtures.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Adamantylamine. Retrieved from

    • Grounding: Used to infer the lipophilic and persistent n
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Grounding: Source for the "Incineration" recommendation for nitrogen-containing organic waste.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.